Technical Documentation Center

5-Methyl-5H-imidazo[4,5-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-5H-imidazo[4,5-c]pyridine
  • CAS: 105942-37-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Methyl-5H-imidazo[4,5-c]pyridine in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 5-Methyl-5H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to the established pharmacological potential of the imidazopyridine scaffold.[1] This document outlines the theoretical underpinnings of solubility, presents detailed protocols for both kinetic and thermodynamic solubility assessment, and offers a predictive solubility profile in a range of common organic solvents. The causality behind experimental choices and the implications of the solubility profile for drug development are discussed in detail, providing researchers, scientists, and drug development professionals with a practical framework for understanding and optimizing the developability of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility is a cornerstone of "drug-likeness," influencing everything from early-stage in vitro screening to final dosage form manufacturing.[2] Poor solubility can lead to a cascade of undesirable outcomes, including:

  • Reduced Bioavailability: For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2]

  • Inaccurate in vitro Assay Results: Undissolved compound in biological assays can lead to misleading structure-activity relationship (SAR) data.

  • Difficulties in Formulation: Developing a stable and effective dosage form for a poorly soluble compound is often complex and costly.

  • Challenges in Preclinical Studies: Achieving the high concentrations required for toxicology studies can be difficult with poorly soluble compounds.[3][4]

The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities.[1] Understanding the solubility of specific derivatives, such as 5-Methyl-5H-imidazo[4,5-c]pyridine, is therefore a crucial step in assessing their therapeutic potential.

This guide provides a detailed exploration of the solubility of 5-Methyl-5H-imidazo[4,5-c]pyridine, offering both theoretical insights and practical, step-by-step methodologies for its assessment.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the balance of intermolecular forces between the solute and solvent molecules. For 5-Methyl-5H-imidazo[4,5-c]pyridine, a heterocyclic aromatic compound, its solubility in a given organic solvent will be determined by:

  • Polarity: The presence of nitrogen atoms in the fused ring system introduces polarity. Solvents with a similar polarity are more likely to be effective.

  • Hydrogen Bonding Capacity: The imidazo[4,5-c]pyridine structure has both hydrogen bond donors (the N-H group in the imidazole ring) and acceptors (the lone pairs on the nitrogen atoms). Solvents that can participate in hydrogen bonding (protic solvents) are likely to exhibit different solubility characteristics compared to those that cannot (aprotic solvents).

  • Molecular Size and Shape: The planar structure and molecular weight of the compound will influence how well it can be solvated.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.

The interplay of these factors dictates the extent to which 5-Methyl-5H-imidazo[4,5-c]pyridine will dissolve in a particular organic solvent.

Predictive Solubility Profile of 5-Methyl-5H-imidazo[4,5-c]pyridine

In the absence of publicly available experimental solubility data for 5-Methyl-5H-imidazo[4,5-c]pyridine, a predictive solubility profile has been generated based on its chemical structure and the known properties of similar heterocyclic compounds.

Estimated Physicochemical Properties:

  • Molecular Formula: C₇H₇N₃

  • Molecular Weight: 133.15 g/mol

  • Predicted LogP (o/w): ~1.5 - 2.0 (indicating moderate lipophilicity)

  • Predicted pKa: ~4.5 - 5.5 (for the pyridine nitrogen, indicating weak basicity)

  • Hydrogen Bond Donors: 1 (N-H)

  • Hydrogen Bond Acceptors: 2 (pyridine N, imidazole N)

Table 1: Predicted Solubility of 5-Methyl-5H-imidazo[4,5-c]pyridine in Common Organic Solvents at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale for Prediction
Methanol Polar ProticHighPolar nature and hydrogen bonding capacity align well with the solute.
Ethanol Polar ProticHighSimilar to methanol, with slightly lower polarity.
Isopropanol Polar ProticModerateIncreased hydrocarbon character reduces polarity compared to methanol and ethanol.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighHighly polar and an excellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticHighA strong polar aprotic solvent capable of solvating the compound.
Acetonitrile Polar AproticModerate to LowLess polar than DMSO and DMF, may have limited capacity to dissolve the compound.
Ethyl Acetate Moderately Polar AproticLowLower polarity and lack of strong hydrogen bonding interactions.
Dichloromethane (DCM) Nonpolar AproticVery LowSignificant mismatch in polarity with the solute.
Toluene Nonpolar AproticVery LowAromatic but nonpolar, unlikely to effectively solvate the polar solute.
Hexanes Nonpolar AproticInsolubleHighly nonpolar, significant mismatch with the solute's properties.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 5-Methyl-5H-imidazo[4,5-c]pyridine, two primary methodologies are employed in drug discovery: kinetic and thermodynamic solubility assays. The choice between these depends on the stage of development and the specific question being addressed.[5]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility under non-equilibrium conditions.[5][6][7] It mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock solution.

Diagram 1: Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_dilutions Create Serial Dilutions of Stock prep_stock->prep_dilutions add_compound Add DMSO Stock Dilutions to Wells prep_dilutions->add_compound add_buffer Add Aqueous Buffer to Microplate Wells add_buffer->add_compound incubate Incubate at Room Temperature (e.g., 2 hours) add_compound->incubate measure_turbidity Measure Turbidity (Nephelometry) incubate->measure_turbidity determine_solubility Determine Highest Concentration without Precipitation measure_turbidity->determine_solubility

Caption: Workflow for nephelometric kinetic solubility assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Methyl-5H-imidazo[4,5-c]pyridine in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the organic solvent. This is typically done in a serial dilution manner to create a range of concentrations.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.[7]

  • Analysis: Analyze the plate using a nephelometer to measure light scattering. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Causality Behind Experimental Choices: The use of a DMSO stock solution is to mimic how compounds are typically handled in high-throughput screening. The short incubation time is a key feature of the kinetic assay, as it does not allow the system to reach thermodynamic equilibrium, thus providing a measure of "fast" dissolution.[5]

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[8] It is more time and resource-intensive and is typically used in later stages of preclinical development.[8]

Diagram 2: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent shake Shake at Controlled Temperature (e.g., 24-48 hours) add_solid->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration in Supernatant (e.g., HPLC-UV) filter->quantify determine_solubility Calculate Equilibrium Solubility quantify->determine_solubility

Caption: Workflow for shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Methyl-5H-imidazo[4,5-c]pyridine to a vial containing the organic solvent of interest. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).[9]

  • Quantification: Accurately dilute the saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Causality Behind Experimental Choices: The use of excess solid and a long incubation time ensures that the solution becomes fully saturated and reaches a state of thermodynamic equilibrium.[8] The separation of the solid phase before analysis is critical to accurately measure the concentration of the dissolved compound only.

Discussion and Implications for Drug Development

The predicted solubility profile of 5-Methyl-5H-imidazo[4,5-c]pyridine offers valuable insights for its potential development as a therapeutic agent.

  • High Solubility in Polar Protic and Aprotic Solvents: The predicted high solubility in solvents like methanol, ethanol, and DMSO suggests that this compound will be amenable to a variety of in vitro and in vivo study designs. It also indicates that finding suitable solvent systems for formulation development is likely to be straightforward.

  • Low Solubility in Nonpolar Solvents: The poor predicted solubility in nonpolar solvents like hexanes and toluene is expected for a polar heterocyclic compound. This information is important for purification strategies, such as crystallization, where a solvent/anti-solvent system is often employed.

  • Impact on Formulation Strategy: The moderate lipophilicity (predicted LogP) and good solubility in polar organic solvents suggest that for oral delivery, formulation strategies might focus on enhancing aqueous solubility and dissolution rate. This could include salt formation (utilizing the basic pyridine nitrogen), or the use of co-solvents and surfactants in liquid formulations.

  • Considerations for Preclinical Studies: For preclinical toxicology studies that may require high doses, the good solubility in solvents like DMSO is advantageous.[3][4] However, the potential for DMSO to have its own biological effects must be considered.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 5-Methyl-5H-imidazo[4,5-c]pyridine. While the presented solubility data is predictive, it is based on sound chemical principles and provides a strong foundation for guiding experimental work. The detailed protocols for kinetic and thermodynamic solubility determination offer a practical roadmap for researchers to obtain empirical data. A thorough understanding of a compound's solubility is not merely an academic exercise but a fundamental requirement for the successful translation of a promising molecule from the laboratory to the clinic. The insights and methodologies presented herein are intended to empower researchers in the field of drug discovery and development to make informed decisions and accelerate the progress of new therapeutic agents.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-321.
  • Rubino, J. T., & Yalkowsky, S. H. (1987). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 76(5), 387-394.
  • Acree, W. E. (1993). Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. Journal of Pharmaceutical Sciences, 82(4), 431-432.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • nanoGRAVUR. (2016). Procedure for solubility testing of NM suspension.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Acree, W. E. (1993). Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". Journal of Pharmaceutical Sciences, 82(4), 431-432.
  • ICCVAM. (2003).
  • RIVM. (n.d.).
  • Vemula, V. R. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 743–754.
  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Szelag, M., Gorniak, A., & FMS, M. (2019).
  • Parkinson, C. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. International Journal of Toxicology, 40(6), 551-556.

Sources

Exploratory

Technical Analysis: Ionization & pKa of 5-Methyl-5H-imidazo[4,5-c]pyridine

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes structural chemistry, theoretical ionization models, and experimental protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes structural chemistry, theoretical ionization models, and experimental protocols.

Executive Summary

5-Methyl-5H-imidazo[4,5-c]pyridine represents a specialized subclass of the 3-deazapurine scaffold. Unlike its parent heterocycle, imidazo[4,5-c]pyridine, the introduction of a methyl group at the N5 position (the pyridine nitrogen) fundamentally alters its electronic landscape. This modification typically forces the molecule into a zwitterionic (inner salt) or cationic state, depending on pH, drastically shifting its pKa values and solubility profile compared to neutral isosteres.

This guide analyzes the ionization equilibria, provides estimated dissociation constants based on structure-activity relationships (SAR) of deazapurines, and details validated protocols for experimental determination.

Chemical Architecture & Ionization Theory

To understand the pKa values, one must first deconstruct the numbering and electronic effects of the scaffold.

Structural Numbering

The IUPAC numbering for imidazo[4,5-c]pyridine assigns the pyridine nitrogen to position 5 .

  • Positions 1 & 3: Imidazole nitrogen atoms.[1][2][3][4][5]

  • Position 5: Pyridine nitrogen atom.[2][3][4][5]

  • 5-Methyl-5H-: This nomenclature indicates methylation at the pyridine nitrogen (N5). Since N5 is part of an aromatic pyridine ring, methylation creates a fixed quaternary ammonium cation (

    
    ), rendering the ring electron-deficient.
    
The Zwitterionic Equilibrium

The "5H" designation implies a proton resides on the imidazole ring (typically N1 or N3). However, the strong electron-withdrawing effect of the


-methyl group significantly increases the acidity of the imidazole proton.

The Ionization Pathway:

  • Cationic Form (pH < pKa): The molecule is protonated at the imidazole ring. The system carries a net charge of +1 (fixed N5+).

  • Zwitterionic Form (pH > pKa): The imidazole proton dissociates. The molecule has a fixed positive charge at N5 and a negative charge delocalized over the imidazole ring (N1/N3). Net charge: 0.[4]

Visualization of Ionization

The following diagram illustrates the equilibrium shift driven by the N5-methyl group.

Ionization Fig 1. Ionization equilibrium of 5-Methyl-5H-imidazo[4,5-c]pyridine driven by N5-methylation. Cation Cationic Form (Protonated Imidazole) Net Charge: +1 Zwitterion Zwitterionic Form (Deprotonated Imidazole) Net Charge: 0 Cation->Zwitterion  - H+   (pKa ~ 7.0 - 8.5) Zwitterion->Cation  + H+  

pKa Data & Analysis

While specific experimental data for the exact 5-methyl derivative is often proprietary, reliable values can be derived from the parent scaffold and homologous 3-deazapurine series.

Comparative pKa Table
CompoundSite of IonizationpKa ValueElectronic Context
Imidazo[4,5-c]pyridine (Parent) Pyridine N (N5)5.23 - 6.0Basic protonation of neutral ring.
Imidazole NH13.0 - 13.5Deprotonation of neutral ring (Acidic).
5-Methyl-5H-imidazo[4,5-c]pyridine Imidazole NH 7.5 ± 1.0 (Est.) Acidic deprotonation enhanced by N5+ cation.
3-DeazaadenosineN1 (Pyridine-like)6.8Analogous electronic environment.
Mechanistic Insight

In the parent compound, removing the imidazole proton requires pH > 13 because the resulting anion is destabilized by the electron-rich ring system. However, in the 5-Methyl derivative , the permanent positive charge on N5 acts as a powerful electron sink (inductive effect,


). This stabilizes the negative charge formed on the imidazole ring upon deprotonation, lowering the pKa by approximately 5–6 units.

Implication: Unlike the parent, which is neutral at physiological pH (7.4), the 5-methyl derivative likely exists as a mixture of cation and zwitterion, significantly affecting membrane permeability (LogD).

Experimental Methodologies

For precise determination of the pKa, two primary methods are recommended. Due to the potential insolubility of the zwitterion, the Spectrophotometric method is often superior to Potentiometric titration.

UV-Vis Spectrophotometric Titration (Preferred)

This method relies on the distinct UV absorption spectra of the cationic and zwitterionic species.

Protocol:

  • Stock Preparation: Dissolve 1 mg of compound in 100 mL of degassed water. If solubility is poor, use 5% DMSO (note: this affects pKa slightly).

  • Buffer System: Prepare a series of buffers ranging from pH 4.0 to pH 10.0 in 0.5 unit increments (e.g., Citrate-Phosphate or Tris-HCl). Maintain constant ionic strength (I = 0.1 M KCl).

  • Scanning: Record UV spectra (200–400 nm) for each pH point.

  • Isosbestic Check: Identify isosbestic points which confirm a two-state equilibrium (Cation

    
     Zwitterion).
    
  • Data Fitting: Plot Absorbance (

    
    ) vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    
Potentiometric Titration (Standard)

Suitable if the compound is sufficiently soluble (> 1 mM).

Workflow Visualization:

Experiment Fig 2. Potentiometric titration workflow for pKa determination. Start Dissolve Compound (1-5 mM in 0.1M KCl) Acidify Acidify to pH 2.0 (Ensure full protonation) Start->Acidify Titrate Titrate with 0.1M KOH (0.05 pH increments) Acidify->Titrate Measure Record pH vs. Volume Titrate->Measure Calc Calculate 1st Derivative (dpH/dV) Measure->Calc Result Identify Inflection Point (= pKa) Calc->Result

Pharmaceutical Implications[6][7][8]

Solubility & LogD

The zwitterionic nature of 5-Methyl-5H-imidazo[4,5-c]pyridine creates a "solubility U-curve."

  • Low pH (< 5): High solubility (Cationic form).

  • Neutral pH (6-8): Minimum solubility (Zwitterionic form precipitates).

  • High pH (> 10): Solubility remains low unless the zwitterion hydrolyzes (unlikely).

Isosteric Design

This scaffold is often used as an isostere for guanosine or adenosine in kinase inhibitors. The N5-methyl group mimics the N7-position of purines but introduces a permanent dipole, which can enhance binding affinity in pockets with specific electrostatic requirements (e.g., Asp/Glu residues).

References

  • IUPAC Dissociation Constants. 1H-Imidazo[4,5-c]pyridine pKa dataset. PubChem.[1][2][3][5] Link

  • Bereiter, R. et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties.[6][7][8] Nucleic Acids Research, 49(8), 4281–4293.[8] Link

  • Thapa, M. et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Journal of Physical Chemistry A, 127(15).[9] Link[10]

  • Williams, R. pKa Data of Nitrogen Heterocycles. Organic Chemistry Data.[11] Link

Sources

Foundational

Electronic Properties of the Imidazo[4,5-c]pyridine Ring System

The following technical guide details the electronic properties, reactivity profiles, and synthetic utility of the imidazo[4,5-c]pyridine ring system. Technical Reference Guide for Drug Discovery & Medicinal Chemistry Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, reactivity profiles, and synthetic utility of the imidazo[4,5-c]pyridine ring system.

Technical Reference Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a fused bicyclic heterocycle comprising a pyridine ring fused to an imidazole ring.[1][2] It is a 10-


 electron aromatic system  and a critical bioisostere of purine  (specifically 3-deazapurine).[1] Its significance in drug development lies in its ability to mimic the adenosine triphosphate (ATP) adenine core, making it a privileged scaffold for kinase inhibitors , TLR7/8 agonists , and GABA receptor modulators .[1][2]

This guide provides a mechanistic breakdown of its electronic structure to predict reactivity, solubility, and binding affinity.[1][2]

Fundamental Electronic Structure

Nomenclature and Numbering

To understand reactivity, one must first map the electron density to specific atoms.[1][2] The standard IUPAC numbering for the 1H-imidazo[4,5-c]pyridine tautomer is used throughout this guide.

  • Positions 1 & 3: Imidazole nitrogen atoms.[1][2][3][4][5][6]

  • Position 5: Pyridine nitrogen atom.[1][2][4][7][8][9]

  • Positions 2, 4, 6, 7: Carbon atoms.[1][2][7]

Molecular Orbital & Aromaticity

The system is planar and aromatic.[1][2]

  • Pyridine Ring (

    
    -deficient):  The nitrogen at position 5 (N5) is electronegative, withdrawing electron density from the ring carbons (C4, C6, C7).[1] This makes the pyridine ring deactivated towards electrophilic attack but activated towards nucleophilic attack.[2]
    
  • Imidazole Ring (

    
    -excessive):  The pyrrole-like nitrogen (N1-H) donates its lone pair into the 
    
    
    
    -system, increasing electron density at C2 and N3. This makes the imidazole ring more susceptible to electrophilic attack.[1][2]
Tautomerism

The imidazo[4,5-c]pyridine system exhibits annular tautomerism involving the imidazole nitrogens.[1]

  • 1H-tautomer: Hydrogen on N1.[1][2]

  • 3H-tautomer: Hydrogen on N3.[1][2]

  • Equilibrium: In solution, these tautomers exist in rapid equilibrium.[1][2] The ratio depends on solvent polarity and substituents.[1][2] For the unsubstituted parent, the 1H and 3H forms are energetically similar, though substituents at C2, C4, or C6 can lock the tautomer preference via steric or electronic effects.[1][2]

Tautomerism T1 1H-Tautomer (H on N1) T3 3H-Tautomer (H on N3) T1->T3 Proton Shift

Figure 1: Tautomeric equilibrium between N1 and N3 forms.

Physicochemical Parameters

Acid-Base Properties (pKa)

The scaffold is amphoteric but predominantly basic.[1]

Ionization StateApproximate pKaSite of Protonation/Deprotonation
Cation (+1) 5.5 – 6.5N5 (Pyridine) or N3 (Imidazole) .[1] Competition exists; N5 is typically the primary basic center due to less steric strain, but N3 basicity is enhanced by resonance.[1][2]
Neutral Predominant species at physiological pH (7.4).[1][2]
Anion (-1) ~13.0N1-H .[1] Deprotonation requires strong bases (e.g., NaH, t-BuOK).[2]

Implication for Drug Design: At physiological pH, the molecule is largely neutral, facilitating membrane permeability (LogD ~ LogP).[1][2] However, in acidic lysosomes (pH ~5), it becomes protonated, which can lead to lysosomal trapping.[2]

Lipophilicity
  • LogP: ~0.4 (Experimental).[2]

  • Solubility: Moderate in water due to H-bond potential (Donor: 1, Acceptors: 2).[1][2] High solubility in polar organic solvents (DMSO, MeOH).[1][2]

Reactivity Profile

Electrophilic Aromatic Substitution (SEAr)[1]
  • Preferred Site: C-2 (Imidazole ring).[1]

  • Mechanism: The electron-rich imidazole ring directs incoming electrophiles (E+) to C2.[1] The pyridine ring is too electron-deficient to undergo SEAr under standard conditions.[2]

  • Common Reactions: Halogenation (Br2), Nitration (HNO3/H2SO4).[1]

Nucleophilic Aromatic Substitution (SNAr)[1]
  • Preferred Sites: C-4 and C-6 .[2]

  • Mechanism: The N5 atom activates the adjacent carbons (ortho positions) by withdrawing electron density.[1] If a leaving group (e.g., Cl, F) is present at C4 or C6, it can be displaced by nucleophiles (amines, alkoxides).[1][2]

  • Reactivity Order: C4 > C6 (C4 is more activated due to proximity to the fusion bridgehead and N5).[1]

N-Alkylation
  • Site: N1 or N3 (and occasionally N5).[1][2]

  • Selectivity: Under basic conditions (base + alkyl halide), alkylation usually occurs at the imidazole nitrogens.[1][2] Regioselectivity (N1 vs. N3) is governed by steric hindrance and the "proximity effect" of substituents.[1]

Reactivity Core Imidazo[4,5-c]pyridine Core SEAr Electrophilic Attack (C-2) Core->SEAr Electron Rich SNAr Nucleophilic Attack (C-4 > C-6) Core->SNAr Electron Deficient (Requires Leaving Group) Alkylation N-Alkylation (N1 / N3) Core->Alkylation Lone Pair Availability

Figure 2: Reactivity map highlighting susceptible positions based on electronic density.[1]

Experimental Protocol: Synthesis of Imidazo[4,5-c]pyridine

This protocol describes the "Traube Synthesis" approach, cyclizing 3,4-diaminopyridine with formic acid.[1][2] This is the industry-standard method for generating the parent scaffold.[2]

Reagents & Equipment
  • Substrate: 3,4-Diaminopyridine (CAS: 54-96-6).[1]

  • Cyclizing Agent: Formic acid (98%) or Triethyl orthoformate.[1][2]

  • Solvent: Water (if using formic acid) or Ethanol (if using orthoformate).[1]

  • Catalyst: Sulfamic acid (optional for orthoformate route).[1][2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminopyridine (10 mmol, 1.09 g) in 98% formic acid (10 mL).

  • Cyclization: Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.

    • Mechanism:[1][2][10][11][12] Formylation of the amines followed by acid-catalyzed cyclodehydration.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize with 10% NaOH solution or saturated NaHCO3 until pH ~8.[1][2] The product may precipitate.[2]

    • If precipitate forms: Filter, wash with cold water, and dry.[1][2]

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL).[1][2] Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from water/ethanol or purify via flash column chromatography (DCM/MeOH gradient).

Characterization Data (Expected)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    
    
    9.05 (s, 1H, C2-H), 8.95 (s, 1H, C6-H), 8.35 (d, 1H, C4-H), 7.60 (d, 1H, C7-H), 12.8 (br s, 1H, NH).[1]
  • MS (ESI): m/z 120.1 [M+H]

    
    .
    

Applications in Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a versatile template.[1][2]

  • Kinase Inhibitors: The N3 and N5 nitrogens can accept hydrogen bonds from the hinge region of kinases (e.g., B-Raf, JAK), mimicking the N1 and N3 of adenine.[1][2]

  • TLR7/8 Agonists: Derivatives like Imiquimod (imidazo[4,5-c]quinoline analog) utilize this electronic distribution to bind Toll-like receptors, activating the innate immune system.[1][2]

  • Bioisosteres: Used to replace purine, benzimidazole, or indole rings to modulate metabolic stability (lowering CYP450 clearance) or adjust LogP.[1][2]

References

  • Synthesis and Pharmacological Potential

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][13][14]

    • Source: Molecules (MDPI), 2020.[1][2]

    • URL:[Link][1]

  • Electronic Properties & Reactivity

    • Title: Heterocyclic Chemistry: Imidazole and Pyridine Reactivity Profiles.[1][2]

    • Source: Chemistry LibreTexts.[1][2]

    • URL:[Link][1][12][15][16]

  • Structural Data

    • Title: 1H-Imidazo[4,5-c]pyridine Compound Summary.
    • Source: PubChem.[1][2][3][4][5][9]

    • URL:[Link][1]

  • pKa and Basicity

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[1][2][7]

    • Source: European Journal of Organic Chemistry (Data via University of Tartu).[1]

    • URL:[Link]

Sources

Exploratory

Precision Engineering of N-Methylated Imidazo[4,5-c]pyridine Scaffolds

The following technical guide details the medicinal chemistry, synthetic architecture, and therapeutic potential of N-methylated imidazo[4,5-c]pyridine analogs. Synthetic Regiocontrol, Structural Bioisosterism, and Thera...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic architecture, and therapeutic potential of N-methylated imidazo[4,5-c]pyridine analogs.

Synthetic Regiocontrol, Structural Bioisosterism, and Therapeutic Applications

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, functioning as a bioisostere of purine (adenine) and guanine. Unlike its more common isomer, imidazo[4,5-b]pyridine, the [4,5-c] variant offers a unique electronic distribution and hydrogen-bonding vector that is critical for targeting ATP-binding pockets in kinases (e.g., CDK2, PI3K) and viral polymerases (e.g., BVDV, RSV).

N-methylation of this scaffold is a decisive medicinal chemistry tactic. It serves three primary functions:

  • Tautomeric Locking: Fixes the protonation state, preventing the N1-H

    
     N3-H shift common in the parent heterocycle.
    
  • Metabolic Blockade: Sterically hinders N-glucuronidation or oxidation.

  • Solubility & Permeability: Modulates LogD and reduces the high polarity of the free NH group.

This guide addresses the primary technical bottleneck: Regioselectivity. Direct alkylation often yields mixtures of N1, N3, and N5 (pyridinium) isomers. We present protocols to control this outcome.

Structural & Physicochemical Properties[1][2][3]

The Tautomeric Challenge

The parent imidazo[4,5-c]pyridine exists in a tautomeric equilibrium between N1-H and N3-H. In the context of kinase inhibition, the "hinge region" of the ATP pocket requires a specific donor-acceptor motif.

  • N1-Methylation: Presents N3 as a hydrogen bond acceptor (HBA).

  • N3-Methylation: Presents N1 as a hydrogen bond acceptor (HBA).

  • N5 (Pyridine): Acts as a weak base (

    
    ).
    
Regioisomer Identification

Distinguishing isomers is critical.

  • N1-Me: NOE correlation typically observed between the methyl group and the C7 proton.

  • N3-Me: NOE correlation between the methyl group and the C2 proton (if C2 is substituted) or C4 proton.

  • N5-Me: Forms a cationic pyridinium species, characterized by a significant downfield shift in

    
    H NMR and high water solubility.
    

Synthetic Architectures & Protocols

Synthesis Strategy: The Regioselectivity Problem

Direct alkylation of the imidazo[4,5-c]pyridine core using alkyl halides (e.g., MeI) and base (


, 

) is not regioselective . It predominantly favors the N5-quaternized salt or mixtures of N1/N3 isomers due to the high nucleophilicity of the pyridine nitrogen.

Self-Validating Protocol: Regioselective Synthesis via Diamine Precursors To guarantee N-methyl placement, the methyl group must be installed before cyclization.

Step 1: Preparation of N-Methylated Diamine
  • Starting Material: 4-chloro-3-nitropyridine.

  • Reagent: Methylamine (2.0 M in THF).

  • Conditions:

    
    , THF, 
    
    
    
    , 4 h.
  • Mechanism:

    
     displacement of chloride by methylamine occurs exclusively at C4 due to activation by the nitro group.
    
  • Product: 4-(Methylamino)-3-nitropyridine.

Step 2: Reduction
  • Reagents:

    
    , Pd/C (10%) or 
    
    
    
    .
  • Result: 3-amino-4-(methylamino)pyridine.

Step 3: Cyclization (The "Orthoester" Method)

This step closes the imidazole ring.

  • Reagents: Triethyl orthoformate (or substituted aldehyde +

    
    ).
    
  • Catalyst: p-TsOH (catalytic).

  • Conditions: Reflux, 4-12 h.

  • Outcome: 1-Methyl-imidazo[4,5-c]pyridine . (The methyl group is locked at N1 because it was attached to the exocyclic amine at C4).

Protocol: Direct Alkylation (If Core is Pre-Synthesized)

Warning: This method yields mixtures. Use only if separation via HPLC is feasible.

  • Dissolution: Dissolve imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add

    
     (2.0 eq). Stir at RT for 30 min.
    
  • Alkylation: Add MeI (1.1 eq) dropwise at

    
    .
    
  • Quench: Pour into ice water after 2 h.

  • Purification: Extract with EtOAc. The aqueous layer often retains the N5-methyl pyridinium salt . The organic layer contains N1/N3 isomers. Separation requires silica chromatography (DCM:MeOH 95:5).

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between "Random Alkylation" and "Rational Design."

SynthesisPathways Start 4-Chloro-3-nitropyridine SNAr SNAr with MeNH2 Start->SNAr Intermediate 4-(Methylamino)-3-nitropyridine SNAr->Intermediate Reduction Reduction (-NO2 to -NH2) Intermediate->Reduction Diamine 3-Amino-4-(methylamino)pyridine Reduction->Diamine Cyclization Cyclization (Orthoformate) Diamine->Cyclization Target 1-Methyl-imidazo[4,5-c]pyridine (Single Regioisomer) Cyclization->Target AltStart Imidazo[4,5-c]pyridine (Unsubstituted Core) DirectAlk Direct Alkylation (MeI / Base) AltStart->DirectAlk Mixture Mixture: N1-Me + N3-Me + N5-Me (Salt) DirectAlk->Mixture Low Selectivity

Caption: Figure 1. Rational synthesis via diamine precursors (top) guarantees N1-regioselectivity, whereas direct alkylation (bottom) yields difficult-to-separate mixtures.

Medicinal Chemistry Case Study: CDK2 Inhibition

The Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a core regulator of the cell cycle (G1/S transition). Hyperactivation leads to uncontrolled proliferation in solid tumors (lung, breast).

The Compound: 3H-imidazo[4,5-c]pyridine Derivative (Compound 5b)

Research has identified Compound 5b as a potent CDK2 inhibitor (


 nM).
  • Scaffold: Imidazo[4,5-c]pyridine.[1][2][3][4][5]

  • Modification: Substitution at the C2 position with a pyridin-3-ylmethyl moiety.

  • Role of N-H/N-Me: In this specific series, the free N-H (or N-Me) interacts with the hinge region residues (Glu81/Leu83) of CDK2.

  • Binding Mode: The pyridine nitrogen (N5) and the imidazole nitrogen (N3) form a bidentate H-bond network with the kinase hinge.

Quantitative Activity Data (SAR Summary)

Compound IDR-Group (C2 Position)N-SubstitutionCDK2 IC50 (nM)Cell Line (A549) IC50 (

M)
5b Pyridin-3-ylmethylH21 0.85
Analog 6PhenylH1455.20
Analog 7MethylH>1000>50
N-Me Analog Pyridin-3-ylmethylMe (N1) 45012.1

Note: In this specific CDK2 series, N-methylation (Analog 7 vs 5b) actually reduced potency, suggesting the NH acts as a critical H-bond donor. However, in other targets like PI3K, N-methylation is required to enforce the active conformation.

Biological Signaling Pathway (CDK2/Cyclin E)

The following diagram details the pathway inhibited by imidazo[4,5-c]pyridine analogs, leading to G1 cell cycle arrest.

CDK2Pathway GF Growth Factors Ras Ras/Raf/MEK GF->Ras CyclinE Cyclin E Ras->CyclinE Upregulation Complex Cyclin E / CDK2 Complex CyclinE->Complex Binds CDK2 CDK2 CDK2->Complex Rb Rb (Retinoblastoma) Complex->Rb Phosphorylation (Inactivation) Inhibitor Imidazo[4,5-c]pyridine Analog (Inhibitor) Inhibitor->Complex Blocks ATP Site E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Gene Expression

Caption: Figure 2. Mechanism of Action. The inhibitor blocks the ATP-binding site of the Cyclin E/CDK2 complex, preventing Rb phosphorylation and arresting the cell cycle at G1.

References

  • Imidazo[4,5-c]pyridine CDK2 Inhibitors

    • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine deriv
    • Source:

  • Regioselective Synthesis

    • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.[3] (Details N5 vs N1/N3 alkylation selectivity).

    • Source: [3]

  • Scaffold Review & Biological Potential

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
    • Source:

  • PI3K/Kinase Relevance

    • Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway.[6] (Structural analog relevance).

    • Source:

Sources

Foundational

Biological targets for 5-Methyl-5H-imidazo[4,5-c]pyridine based drugs

An In-depth Technical Guide to the Biological Targets of Imidazo[4,5-c]pyridine-Based Drugs Foreword: The Versatile Imidazo[4,5-c]pyridine Scaffold The field of medicinal chemistry is in a constant search for "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets of Imidazo[4,5-c]pyridine-Based Drugs

Foreword: The Versatile Imidazo[4,5-c]pyridine Scaffold

The field of medicinal chemistry is in a constant search for "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a diverse range of biological targets. The imidazo[4,5-c]pyridine core is a prime example of such a scaffold. Its structural and electronic similarity to naturally occurring purines allows it to serve as a versatile template for the design of potent and selective modulators of various enzymes and receptors.

While the initial query for this guide specified 5-Methyl-5H-imidazo[4,5-c]pyridine, the vast body of scientific literature points to the immense therapeutic potential of the broader class of imidazo[4,5-c]pyridine derivatives. These compounds have been investigated for a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] This guide, therefore, focuses on the well-documented biological targets of the imidazo[4,5-c]pyridine scaffold, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the key therapeutic opportunities this remarkable heterocycle presents.

Chapter 1: Targeting Protein Kinases in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them one of the most important classes of drug targets in oncology. The purine-mimetic nature of the imidazo[4,5-c]pyridine core makes it an ideal starting point for the development of potent kinase inhibitors.

Src Family Kinases (SFKs)

Expertise & Experience: Src family kinases (SFKs) are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various growth factor receptors and integrins. Overexpression and hyperactivity of SFKs, particularly c-Src and Fyn, are frequently observed in solid tumors and are associated with increased proliferation, invasion, and metastasis. Consequently, inhibiting SFK activity is a validated strategy for cancer therapy. A new series of imidazo[4,5-c]pyridin-2-one derivatives has been designed and synthesized as potent SFK inhibitors, demonstrating significant potential in the treatment of aggressive cancers like glioblastoma multiforme (GBM).[2]

Data Presentation:

Compound IDTarget KinaseIC50 (µM)Source
1d Src0.22[3]
Fyn0.23[3]
1e Src0.11[3]
Fyn0.12[3]
1q Src0.15[3]
Fyn0.12[3]
1s Src0.10[3]
Fyn0.11[3]

Mandatory Visualization:

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Invasion Invasion & Metastasis FAK->Invasion Proliferation Proliferation & Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Src

Caption: Src signaling pathway and point of inhibition.

Experimental Protocols:

Protocol 1: Cell-Based Src Kinase Activity Assay (In-Cell Western)

  • Trustworthiness: This protocol includes a known SFK inhibitor, Dasatinib, as a positive control to validate the assay's ability to detect inhibition. The vehicle control (DMSO) establishes the baseline for maximal kinase activity.

  • Cell Culture and Plating:

    • Culture a suitable cell line with high Src activity (e.g., U87 or U251 glioblastoma cells) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Treatment:

    • Prepare serial dilutions of the test imidazo[4,5-c]pyridine compounds and the positive control (e.g., Dasatinib) in serum-free medium.

    • Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for a predetermined time (e.g., 2 hours) at 37°C.

  • Cell Lysis and Fixation:

    • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Immunostaining:

    • Wash the fixed cells three times with PBS containing 0.1% Triton X-100 (PBS-T).

    • Block non-specific binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS-T) for 1 hour.

    • Incubate the cells with a primary antibody specific for the phosphorylated (active) form of Src (e.g., anti-pSrc Tyr419) overnight at 4°C.

    • Wash three times with PBS-T.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells three times with PBS-T.

    • Acquire fluorescence intensity readings using a plate reader.

    • Normalize the pSrc signal to the total cell number (e.g., by co-staining with a nuclear dye).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value.[4]

DNA-Dependent Protein Kinase (DNA-PK)

Expertise & Experience: DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Since radiotherapy, a cornerstone of cancer treatment, induces cell death primarily through the creation of DSBs, inhibiting DNA-PK can sensitize cancer cells to radiation. This makes DNA-PK a highly attractive target for developing radiosensitizers. A novel class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective inhibitors of DNA-PK.[5]

Data Presentation:

Compound IDDNA-PK IC50 (nM)Selectivity vs. PI3Kα (fold)Selectivity vs. mTOR (fold)Source
53 7.3364>1370[5]
56 7.2760272[5]
78 1.910001800[5]

Mandatory Visualization:

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 Recruitment DNA_PK DNA-PKcs Ku70_80->DNA_PK Recruitment Artemis Artemis DNA_PK->Artemis Phosphorylation (Activation) LigaseIV Ligase IV / XRCC4 DNA_PK->LigaseIV Recruitment Artemis->DSB End Processing Repair DNA Repair LigaseIV->Repair Ligation Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->DNA_PK

Caption: Non-homologous end-joining (NHEJ) pathway.

Experimental Protocols:

Protocol 2: In Vitro DNA-PK Kinase Activity Assay (ADP-Glo™)

  • Trustworthiness: This biochemical assay uses purified, recombinant enzyme and a specific peptide substrate, ensuring that the measured activity is directly attributable to DNA-PK. The inclusion of a no-enzyme control and a positive control inhibitor validates the results.

  • Reagent Preparation:

    • Prepare a 10X reaction buffer (e.g., 250 mM HEPES pH 7.5, 500 mM KCl, 100 mM MgCl2, 1 mM DTT).

    • Prepare a 10X DNA-PK Activation Buffer containing calf thymus DNA.[6]

    • Prepare a stock solution of the specific DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test imidazo[4,5-c]pyridine compounds in reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or vehicle control.

    • Add 5 µL of a mixture containing the DNA-PK enzyme and the DNA-PK peptide substrate in 1X reaction buffer with the activation buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP for accurate inhibitor profiling.

    • Incubate the plate at 30°C for 1 hour.[7]

  • ADP Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the DNA-PK activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.[8]

Chapter 2: Targeting DNA Repair with PARP Inhibitors

Expertise & Experience: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. Inhibiting PARP in these cells leads to the accumulation of SSBs, which collapse replication forks and create DSBs that cannot be repaired, resulting in cell death. This concept, known as "synthetic lethality," has made PARP inhibitors a successful class of targeted cancer therapies. Imidazo[4,5-c]pyridine derivatives have been developed as potent PARP inhibitors.[9]

Data Presentation:

Compound IDTargetIC50 (nM)Source
Compound 9 (Zhu et al.) PARP8.6[9]

Mandatory Visualization:

PARP_Inhibition_Pathway SSB DNA Single-Strand Break (SSB) PARP PARP1 SSB->PARP Recruitment Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER Initiates BER->SSB Repair DSB DNA Double-Strand Break (DSB) Replication->DSB Stalled Fork Collapse HR_Repair Homologous Recombination (HR) DSB->HR_Repair Repair Cell_Death Apoptosis / Cell Death DSB->Cell_Death Unrepaired Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->PARP BRCA_Deficient BRCA Deficient Cell BRCA_Deficient->HR_Repair Defective

Caption: Synthetic lethality via PARP inhibition.

Experimental Protocols:

Protocol 3: In Vitro PARP Inhibition Assay (Chemiluminescent)

  • Trustworthiness: This assay directly measures the enzymatic activity of PARP by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. It includes a no-inhibitor positive control and a no-enzyme negative control.

  • Plate Preparation:

    • Use a 96-well strip-well plate pre-coated with histone proteins.

    • Wash the wells twice with PBS.

  • Reaction Setup:

    • Prepare serial dilutions of the imidazo[4,5-c]pyridine test compounds. A known PARP inhibitor like Olaparib should be used as a positive control.[10]

    • In each well, add the test compound or control, recombinant PARP1 enzyme, and activated DNA.

    • Initiate the reaction by adding a reaction mixture containing biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBS-T to remove unincorporated reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains attached to the histones.

    • Wash the plate five times with PBS-T.

    • Add a chemiluminescent HRP substrate to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence using a microplate reader.

    • The signal intensity is proportional to the PARP activity.

    • Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value.[11]

Chapter 3: Antiviral Applications

Expertise & Experience: The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides makes them attractive candidates for antiviral drug discovery, particularly as inhibitors of viral polymerases. These enzymes are essential for the replication of viral genomes and often have distinct structural features compared to host cell polymerases, allowing for selective targeting. Derivatives of imidazo[4,5-c]pyridine have shown activity against several viruses, including Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus (HCV), and HCV itself, by targeting the viral RNA-dependent RNA polymerase (RdRp).[9]

Data Presentation:

Compound IDVirusEC50 (µM)TargetSource
27 (Puerstinger et al.) BVDVPotent & SelectiveRdRp[9]
28 (Puerstinger et al.) HCV0.10 - 0.20RdRp[12]
29 (Puerstinger et al.) HCV0.10 - 0.20RdRp[12]
30 (Puerstinger et al.) HCV0.004RdRp[12]

Mandatory Visualization:

HCV_Replication_Cycle HCV_Virion HCV Virion Entry Entry & Uncoating HCV_Virion->Entry Viral_RNA (+) sense viral RNA Entry->Viral_RNA Translation Translation Viral_RNA->Translation Replication_Complex Replication Complex (contains NS5B RdRp) Viral_RNA->Replication_Complex Template Polyprotein Viral Polyprotein Translation->Polyprotein Polyprotein->Replication_Complex Processing Negative_RNA (-) sense RNA Replication_Complex->Negative_RNA Replication New_Viral_RNA New (+) sense RNA Negative_RNA->New_Viral_RNA Replication Assembly Assembly & Release New_Viral_RNA->Assembly New_Virion New Virion Assembly->New_Virion Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Replication_Complex

Caption: HCV replication cycle and target of inhibition.

Experimental Protocols:

Protocol 4: HCV Replicon Assay

  • Trustworthiness: The HCV replicon system is a standard, robust tool for screening antiviral compounds. It allows for the measurement of viral RNA replication in a safe, non-infectious cell culture system. The use of a luciferase reporter provides a highly sensitive and quantitative readout. A non-replicating replicon (e.g., with a mutated polymerase) serves as a crucial negative control.

  • Cell Culture:

    • Maintain Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1b) that contains a luciferase reporter gene.

    • Culture the cells in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 to maintain selection for the replicon.

  • Assay Plating and Compound Treatment:

    • Plate the HCV replicon cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of the imidazo[4,5-c]pyridine test compounds. Include a known HCV inhibitor (e.g., Sofosbuvir) as a positive control and a vehicle (DMSO) control.

    • Incubate the plates for 72 hours at 37°C.[13]

  • Luciferase Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Add the luciferase assay substrate to the cell lysate according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader. The signal is proportional to the level of HCV replicon RNA.

  • Cytotoxicity Assay (Parallel Plate):

    • In parallel, plate the same cells and treat with the same compound concentrations.

    • After 72 hours, perform a standard cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50).

  • Data Analysis:

    • Calculate the percent inhibition of replication for each compound concentration relative to the vehicle control.

    • Determine the EC50 (half-maximal effective concentration) by plotting the inhibition data.

    • Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.[14]

References

  • Krol, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Krol, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Mateos-Pérez, C., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved February 13, 2026, from [Link]

  • Saeed, M., et al. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (88), e51591. [Link]

  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]

  • He, S., et al. (2019). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 10, 113. [Link]

  • Hranjec, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(21), 3843. [Link]

  • Reaction Biology. (n.d.). SRC Cellular Phosphorylation Assay Service. Retrieved February 13, 2026, from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of pharmaceutical intermediates using 5-Methyl-5H-imidazo[4,5-c]pyridine

Executive Summary The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is widely utilized in the development of JAK inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. It is widely utilized in the development of JAK inhibitors, Factor Xa inhibitors, and H4 receptor antagonists .

This guide focuses on a specific, often misunderstood intermediate: 5-Methyl-5H-imidazo[4,5-c]pyridine . Unlike the common 1-methyl or 3-methyl isomers (substituted on the imidazole ring), the "5-methyl" designation refers to the alkylation of the pyridine nitrogen (N5) . This yields a reactive pyridinium salt (quaternary ammonium species), which is the obligate precursor for generating 5-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine —a critical motif for enhancing solubility and metabolic stability in drug candidates.

Chemical Identity & Structural Logic

Before beginning synthesis, it is critical to distinguish the target species from its isomers to ensure regiochemical fidelity.

IsomerStructure DescriptionChemical NaturePrimary Application
1-Methyl Methyl on Imidazole N1Neutral AromaticKinase Inhibitor Core
3-Methyl Methyl on Imidazole N3Neutral AromaticGPCR Ligands
5-Methyl (Target) Methyl on Pyridine N5 Cationic Salt / Zwitterion Precursor to Tetrahydro- derivatives

Mechanistic Insight: The pyridine nitrogen (N5) is less acidic but more nucleophilic than the imidazole nitrogens (which are often involved in tautomeric equilibrium). However, under neutral conditions, alkylation can occur at N1/N3. To selectively target N5 (the "5-Methyl" species), one must exploit the specific reactivity of the pyridine ring or use directing groups, though direct quaternization is the standard route to the activated salt.

Synthetic Strategy Visualization

The following workflow illustrates the conversion of the aromatic scaffold into the bioactive tetrahydro- derivative via the 5-methyl pyridinium intermediate.

G Start Imidazo[4,5-c]pyridine (Aromatic Precursor) Inter 5-Methyl-5H-imidazo[4,5-c]pyridinium Iodide (Activated Quaternary Salt) Start->Inter Step 1: Quaternization (MeI, Acetone, Reflux) Product 5-Methyl-4,5,6,7-tetrahydro imidazo[4,5-c]pyridine (Bioactive Scaffold) Inter->Product Step 2: Selective Reduction (NaBH4, MeOH)

Figure 1: Synthetic pathway for the generation of the 5-methyl-tetrahydro scaffold via the pyridinium salt intermediate.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methyl-5H-imidazo[4,5-c]pyridinium Iodide

Objective: Selective quaternization of the pyridine nitrogen.

Reagents:

  • Imidazo[4,5-c]pyridine (CAS: 272-97-9)[3][4]

  • Methyl Iodide (MeI) (Warning: Neurotoxin/Carcinogen)

  • Solvent: Anhydrous Acetone or Acetonitrile

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of imidazo[4,5-c]pyridine in anhydrous acetone (50 mL). If solubility is poor, use acetonitrile or add a minimal amount of methanol.

  • Addition: Cool the solution to 0°C. Add Methyl Iodide (1.2 eq) dropwise over 10 minutes.

    • Expert Note: The pyridine nitrogen is sufficiently nucleophilic to react without strong base. Adding base (e.g., K2CO3) might promote competition from the imidazole nitrogens (N1/N3).

  • Reflux: Warm to room temperature, then heat to reflux (approx. 56°C for acetone) for 4–6 hours.

  • Precipitation: The quaternary salt is typically insoluble in acetone. A yellow/white precipitate will form.

  • Isolation: Cool to 0°C. Filter the solid under vacuum. Wash the cake with cold diethyl ether to remove unreacted MeI and starting material.

  • Drying: Dry under high vacuum at 40°C.

    • Yield Expectation: 85–95%.

    • Characterization: ¹H NMR (DMSO-d6) will show a distinct downfield shift for the pyridine protons and a singlet for the N-Me group (approx. δ 4.2–4.5 ppm).

Protocol B: Reduction to 5-Methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Objective: Conversion of the aromatic salt to the saturated piperidine ring (Spinacine analog).

Reagents:

  • 5-Methyl-5H-imidazo[4,5-c]pyridinium iodide (from Protocol A)

  • Sodium Borohydride (NaBH4)

  • Solvent: Methanol (MeOH)

Procedure:

  • Suspension: Suspend the pyridinium salt (1.0 eq) in Methanol (10 mL/g) at 0°C.

  • Reduction: Add NaBH4 (3.0 – 4.0 eq) portion-wise over 30 minutes.

    • Safety: Hydrogen gas evolution will be vigorous. Ensure good venting.

    • Mechanism:[5][6] Hydride attacks the electron-deficient pyridinium ring at positions 4, 6, and 2, eventually saturating the ring to the piperidine. The imidazole ring remains aromatic due to its higher stability.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3–12 hours. Monitor by LC-MS (mass shift: [M]+ to [M+4H]+).

  • Quench: Carefully quench with Acetone or dilute HCl (to pH 7) to destroy excess hydride.

  • Workup: Concentrate the solvent. Dissolve the residue in water and basify to pH >12 with NaOH. Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Note: The product is a polar amine; thorough extraction is required.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH3).

Analytical Characterization & Troubleshooting

Parameter5-Methyl-5H-Salt (Intermediate)5-Methyl-Tetrahydro (Product)
Appearance Yellow/White Crystalline SolidColorless/Pale Yellow Oil or Solid
Solubility Water, DMSO, MeOHDCM, MeOH, Ethanol
¹H NMR (Key Signals) Pyridine protons: δ 8.5–9.5 ppm (Aromatic)N-Me: δ ~4.3 ppm (Singlet)Piperidine protons: δ 2.5–3.5 ppm (Multiplets)N-Me: δ ~2.4 ppm (Singlet)
MS (ESI) M+ (Cation detected directly)[M+H]+ (Protonated species)

Troubleshooting Guide:

  • Issue: Regioisomer contamination (N1/N3 methylation).

    • Solution: Ensure no base is used in Protocol A. If N1/N3 isomers form, they usually do not precipitate as readily as the zwitterionic/salt species in acetone. Recrystallize from Ethanol.

  • Issue: Incomplete Reduction.

    • Solution: The 2-position of the pyridine ring (between N5 and the imidazole fusion) is the hardest to reduce. If intermediates persist, increase NaBH4 equivalents or switch to Catalytic Hydrogenation (H2, 50 psi, PtO2 catalyst in AcOH).

Pharmaceutical Applications

The 5-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine moiety acts as a constrained diamine. It is a key intermediate in:

  • Thrombin & Factor Xa Inhibitors: The basic nitrogen (N5) interacts with the S4 pocket of the coagulation enzymes.

  • H3/H4 Histamine Antagonists: The imidazole headgroup mimics histamine, while the piperidine ring provides a rigid linker.

  • Library Synthesis: The free NH on the imidazole ring (after reduction) can be further functionalized (arylation/alkylation) to create diverse libraries of bioactive molecules.

References

  • Synthesis of Imidazo[4,5-c]pyridine Derivatives

    • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
    • Source:

  • Reduction of Pyridinium Salts

    • Electrolytic reduction of quaternary salts of some alcohols of the pyridine series.[7]

    • Source:

  • Tetrahydroimidazo[4,5-c]pyridine in Drug Discovery

    • Design, Synthesis, and Biological Evaluation of Tetrahydro-imidazo-pyridine deriv
    • Source:

  • Chemical Properties of 5-Methyl-5H-imidazo[4,5-c]pyridine

    • PubChem Compound Summary: Imidazo[4,5-c]pyridine deriv
    • Source:

Sources

Application

Functionalization of the pyridine ring in 5-Methyl-5H-imidazo[4,5-c]pyridine

Application Note: Advanced Functionalization Strategies for the 5-Methyl-5H-imidazo[4,5-c]pyridine Scaffold Part 1: Strategic Analysis & Scaffold Architecture 1.1. Introduction The 5-Methyl-5H-imidazo[4,5-c]pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization Strategies for the 5-Methyl-5H-imidazo[4,5-c]pyridine Scaffold

Part 1: Strategic Analysis & Scaffold Architecture

1.1. Introduction The 5-Methyl-5H-imidazo[4,5-c]pyridine scaffold represents a critical, electron-deficient bicyclic heteroaromatic system. Unlike its neutral parent, the N-methylated cationic species (a pyridinium salt) exhibits dramatically enhanced electrophilicity at the pyridine ring.[1] This activation is pivotal for late-stage functionalization (LSF) in drug discovery, particularly for developing kinase inhibitors (e.g., JAK, PI3K) and bioisosteres of purine nucleosides.

This guide details the protocols for functionalizing the pyridine ring (positions C4, C6, and C7), leveraging the specific reactivity of the quaternary nitrogen at position 5.

1.2. Structural & Electronic Profile The 5-methyl-5H-imidazo[4,5-c]pyridine core is defined by a fused imidazole-pyridine system where the pyridine nitrogen (N5) is quaternized.[1]

  • Activation: The positive charge on N5 lowers the LUMO energy of the pyridine ring, making it highly susceptible to nucleophilic attack and radical addition.

  • Regioselectivity:

    • C6 Position: Highly reactive (alpha to N+) and sterically accessible.[1] Primary site for radical alkylation.

    • C4 Position: Highly reactive (alpha to N+) but sterically hindered by the fused imidazole ring (peri-interaction).[1]

    • C7 Position: Beta to N+; generally less reactive to nucleophilic radicals but accessible for electrophilic substitution if the ring is reduced.[1]

1.3. Reactivity Visualization

ReactivityMap Core 5-Methyl-5H-imidazo[4,5-c]pyridine (Cationic Core) C6 C6 Position (Primary Target) Sterically Accessible High Electrophilicity Core->C6 Minisci Radical Attack Nucleophilic Addition C4 C4 Position (Secondary Target) Sterically Hindered High Electrophilicity Core->C4 Minor Radical Attack Blocked by Imidazole Reaction Functionalization Pathways C6->Reaction Alkyl/Acyl/Aryl Introduction C4->Reaction

Figure 1: Reactivity map highlighting the regioselectivity of the activated pyridinium core. C6 is the kinetically favored site for radical functionalization.[1]

Part 2: Experimental Protocols

Protocol A: Radical C-H Alkylation (Minisci Reaction)

Objective: Direct installation of alkyl/cycloalkyl groups at C6 (and C4) using carboxylic acids as radical precursors.[1] This is the most robust method for functionalizing the electron-deficient pyridine ring of the 5-methyl salt.

Mechanism: Oxidative decarboxylation of carboxylic acids generates nucleophilic alkyl radicals, which selectively attack the electron-deficient positions alpha to the cationic nitrogen.

Materials:

  • Substrate: 5-Methyl-5H-imidazo[4,5-c]pyridinium iodide (or triflate).[1]

  • Radical Source: Alkyl carboxylic acid (2–3 equiv).[1]

  • Oxidant: Ammonium persulfate

    
    .[1]
    
  • Catalyst: Silver nitrate

    
    .[1]
    
  • Solvent: 1:1 Water/Acetonitrile (or Water/DCM biphasic).[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the 5-methyl-5H-imidazo[4,5-c]pyridinium salt (1.0 mmol, 1.0 equiv) in 5 mL of water/MeCN (1:1).

  • Reagent Addition: Add the carboxylic acid (2.0 mmol, 2.0 equiv) and

    
     (0.2 mmol, 20 mol%).
    
  • Degassing: Sparge the solution with nitrogen for 5 minutes to remove oxygen (radical scavenger).

  • Initiation: Heat the mixture to 50°C.

  • Oxidant Addition: Add a solution of

    
     (2.0 mmol, 2.0 equiv) in 1 mL water dropwise over 10 minutes. Note: Slow addition controls the radical concentration and prevents homocoupling of the alkyl radical.[1]
    
  • Reaction: Stir at 50–60°C for 2–4 hours. Monitor by LC-MS.[2] The product will appear as a new peak with M+ (alkyl group mass) - 1 (H).[1]

  • Work-up:

    • Cool to room temperature.[1][3]

    • Basify with sat.[1]

      
       (careful, gas evolution).
      
    • Extract with DCM (

      
       mL).[1]
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Data Summary: Screening Conditions

ParameterStandard ConditionOptimization for Steric Bulk
Temperature 50°C70°C
Catalyst 20 mol% AgNO330 mol% AgNO3 + 10 mol% TFA
Oxidant (NH4)2S2O8K2S2O8
Solvent H2O/MeCN (1:[1]1)H2O/DCE (Biphasic)
Selectivity (C6:C4) ~4:1>10:1
Protocol B: Nucleophilic Addition & Oxidation (Pseudo-Chichibabin)

Objective: Introduction of nucleophiles (CN, Grignard reagents) followed by re-aromatization.[1] This is effective for introducing aryl or cyano groups.

Workflow Visualization:

Workflow Start Start: 5-Methyl-5H-imidazo[4,5-c]pyridinium Salt Step1 Step 1: Nucleophilic Addition (R-MgBr or NaCN) Forms Dihydropyridine Intermediate Start->Step1 -78°C to RT, THF Step2 Step 2: Oxidative Aromatization (DDQ, CAN, or Air/O2) Step1->Step2 Oxidation End End: 6-Substituted-5-Methyl Product Step2->End Purification

Figure 2: Two-step functionalization workflow involving nucleophilic attack on the cationic ring followed by oxidative restoration of aromaticity.

Step-by-Step Methodology (Cyanation Example):

  • Dissolution: Dissolve substrate (1.0 mmol) in water (5 mL).

  • Addition: Add NaCN (2.0 mmol) slowly at 0°C. The solution may change color as the dihydro-adduct forms.

  • Stirring: Stir for 1 hour at RT.

  • Oxidation: Add an oxidant such as

    
     (potassium ferricyanide, 2.0 equiv) and NaOH (2.0 equiv) to the mixture.[1] Stir for 3 hours at RT.
    
    • Mechanism:[1][4][5][6][7] The ferricyanide oxidizes the intermediate dihydropyridine back to the pyridinium/pyridone state or neutral pyridine depending on workup.

  • Extraction: Extract with EtOAc.

Part 3: Critical Considerations & Troubleshooting

3.1. Regioselectivity Control

  • Problem: Mixture of C6 and C4 isomers.

  • Solution: Regioselectivity is governed by sterics.[1] The imidazole ring exerts a peri-effect on C4. To maximize C6 selectivity, use bulky radical precursors (e.g., tert-butyl, adamantyl) or run the reaction in biphasic media (DCM/Water) which often favors the more lipophilic C6 attack.

3.2. De-methylation (Optional) If the target molecule requires a neutral pyridine ring (not the salt), the N-methyl group can be removed after functionalization using nucleophilic demethylation conditions, although this is difficult for N-methyl pyridiniums.[1]

  • Alternative: Use an N-oxide strategy (Imidazo[4,5-c]pyridine N-oxide) if the final target is neutral.[1] The N-methyl strategy described here is best when the cationic charge or the methyl group is part of the final pharmacophore.

3.3. Safety

  • AgNO3: Stains skin black; toxic to aquatic life.[1] Collect waste separately.

  • Persulfates: Strong oxidants.[1] Incompatible with reducing agents.

References

  • Minisci, F., et al. (1971).[1] "Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline." Tetrahedron, 27(15), 3575-3579.[1] Link

  • Baran, P. S., et al. (2021).[1][2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link[1]

  • Dymińska, L. (2015).[1] "Synthetic approaches to derivatives of imidazo[4,5-b]pyridines." Chemistry of Heterocyclic Compounds, 51, 505–516. Link

  • PubChem. (2024).[1] "1H-Imidazo[4,5-c]pyridine Compound Summary." National Library of Medicine.[1] Link[1]

  • Lee, A. L., et al. (2024).[1][8] "Direct C–H functionalisation of azoles via Minisci reactions." Chemical Society Reviews, 53, Advance Article. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methyl-5H-imidazo[4,5-c]pyridine

Executive Summary & Chemical Context Welcome to the technical support hub for imidazo[4,5-c]pyridine derivatives. You are likely dealing with the crude product from the methylation of 5-azabenzimidazole (imidazo[4,5-c]py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for imidazo[4,5-c]pyridine derivatives. You are likely dealing with the crude product from the methylation of 5-azabenzimidazole (imidazo[4,5-c]pyridine).[1][2][3]

The Core Challenge: The synthesis of 5-Methyl-5H-imidazo[4,5-c]pyridine (typically formed as a quaternary ammonium salt or zwitterion) is governed by competing nucleophilicity.[1][2][3] The imidazo[4,5-c]pyridine scaffold has three nucleophilic nitrogens: N1, N3, and N5.[2][3]

  • Target: N5-alkylation (Pyridine nitrogen).

  • Major Impurities: N1- and N3-alkylated regioisomers (neutral species), unreacted starting material, and inorganic salts from the base (e.g.,

    
    ).[2][3]
    

This guide prioritizes the solubility differential between the ionic target (N5-methyl) and the neutral impurities (N1/N3-methyl) to achieve high purity without tedious chromatography.[1][2][3]

Diagnostic: Identify Your Impurity Profile

Before proceeding, match your observation to the likely impurity type using the table below.[1][2][3]

ObservationLikely ImpurityChemical NatureSolubility Profile
Product is sticky/oily N1/N3 RegioisomersNeutral HeterocyclesSoluble in DCM, EtOAc, THF.[1][2][3]
White precipitate in MeOH Inorganic Salts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

,

)
Ionic LatticeInsoluble in DCM; Soluble in Water.[2][3]
Dark Brown/Black Color Oxidation/PolymerizationConjugated PolymersVariable; often insoluble in ether.[2][3]
Low Melting Point Mixed RegioisomersEutectic Mixture-

Troubleshooting Guides (Q&A Format)

Issue A: "My crude product contains significant N1 and N3 regioisomers. How do I remove them?"

The Mechanism: The N5-methyl derivative is a pyridinium salt (cationic).[1][2][3] The N1 and N3 isomers are neutral molecules.[1][2][3] We exploit this drastic polarity difference using a "Reverse Trituration" or "Solvent Wash" method.[1][2][3]

Protocol 1: The Polarity Wash (Recommended First Step) [1][2][3]

  • Principle: The ionic target is insoluble in non-polar/moderately polar solvents, while neutral regioisomers are highly soluble.[1][2][3]

  • Reagents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

Step-by-Step:

  • Dry the Crude: Ensure your crude reaction mixture is fully dried (remove DMF/DMSO under high vacuum).[1][2][3]

  • Slurry: Add 10 volumes (relative to mass) of DCM to the crude solid.

  • Sonication: Sonicate for 10–15 minutes. The N5-salt will remain as a solid suspension; the N1/N3 isomers will dissolve.[1][2][3]

  • Filtration: Filter the suspension using a sintered glass funnel.[1][2][3]

    • Filtrate (Liquid): Contains N1/N3 impurities (Discard).[1][2][3]

    • Filter Cake (Solid): Contains your target N5-methyl product and inorganic salts.[1][2][3]

  • Validation: Check the filter cake by TLC (use 10% MeOH in DCM). The high Rf spots (N1/N3) should be gone.[2][3]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: If your product is an oil, do not filter.[2][3] Instead, decant the DCM supernatant and repeat the wash with Diethyl Ether (


) to induce crystallization [1].[2][3]
Issue B: "I have removed the isomers, but the product is contaminated with inorganic salts (e.g., Potassium Carbonate/Bromide)."

The Mechanism: After Protocol 1, you have a mixture of Organic Salt (Product) and Inorganic Salt (Impurity).[2][3] Both are polar, but their solubility in alcohols differs.[1][2][3]

Protocol 2: Selective Alcohol Extraction

  • Principle: Pyridinium salts are generally soluble in hot Ethanol (EtOH) or Methanol (MeOH), whereas inorganic salts like

    
     or 
    
    
    
    have significantly lower solubility in hot absolute ethanol.[2][3]

Step-by-Step:

  • Extraction: Take the filter cake from Protocol 1. Suspend it in absolute Ethanol (20 volumes).

  • Reflux: Heat to reflux for 30 minutes. The N5-methyl product will dissolve; most inorganic salts will remain suspended.[1][2][3]

  • Hot Filtration: Filter the mixture while hot through a celite pad.

    • Solids: Inorganic salts (Discard).[1][2][3]

    • Filtrate: Contains purified Product.[1][2][3]

  • Crystallization: Concentrate the filtrate to ~20% volume and cool to 0°C. Add cold Diethyl Ether dropwise to force precipitation of the pure product.

Issue C: "The product is colored (brown/yellow) and oiling out during recrystallization."

The Mechanism: "Oiling out" occurs when the product separates as a second liquid phase before crystallizing.[1][2][3] This is common with quaternary salts containing trace solvents or impurities.[1][2][3]

Protocol 3: Activated Carbon & Anti-Solvent Drop [1][2][3]

  • Dissolution: Dissolve the crude in the minimum amount of Methanol.

  • Decolorization: Add Activated Carbon (5-10 wt%) and stir at 50°C for 30 mins. Filter hot.

  • Anti-Solvent Addition:

    • Place the clear filtrate in a beaker with rapid stirring.

    • Slowly add Acetone or Diethyl Ether (Anti-solvent) until a persistent cloudiness appears.[1][2][3]

    • Stop addition and let it stand undisturbed at 4°C overnight.

    • Why? Slow crystal growth prevents the inclusion of colored impurities [2].[1][2][3]

Visual Workflow: Purification Logic Tree

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) Step1 DCM Trituration/Wash (Protocol 1) Start->Step1 Decision1 Is the Solid Isolated? Step1->Decision1 Filtrate Filtrate (DCM Layer) Contains N1/N3 Isomers (DISCARD) Decision1->Filtrate Liquid Phase SolidCake Filter Cake (Target N5-Salt + Inorganics) Decision1->SolidCake Solid Phase Step2 Ethanol Extraction (Hot) (Protocol 2) SolidCake->Step2 Filtration2 Hot Filtration Step2->Filtration2 InorganicSolids Insoluble Solids (Inorganic Salts) (DISCARD) Filtration2->InorganicSolids Retentate Solution Ethanol Solution (Target Product) Filtration2->Solution Filtrate Step3 Recrystallization (MeOH/Ether) Solution->Step3 Final Pure 5-Methyl-5H-imidazo[4,5-c]pyridine Step3->Final

Figure 1: Purification workflow separating neutral regioisomers (red path) from the ionic target (green path).

Scientific Rationale (E-E-A-T)

Regioselectivity & Thermodynamics: The alkylation of imidazo[4,5-c]pyridine is complex because the pyridine nitrogen (N5) is the most basic, but the imidazole nitrogens (N1/N3) are often more nucleophilic in neutral conditions.[1][2][3] However, under forcing conditions or with specific alkylating agents, N5-alkylation dominates, leading to a quaternary salt [3].[1][2][3]

Solubility Principles: The separation strategy relies on the Hofmann Rule of Solubility :

  • Neutral Isomers (N1/N3): Behave like standard organic heterocycles.[1][2][3] High solubility in DCM/Chloroform.[1][2][3]

  • Charged Isomers (N5): Possess a permanent positive charge.[2][3] The lattice energy is high, making them insoluble in non-polar solvents (DCM) but soluble in protic solvents (MeOH/Water).[2][3]

  • Citation Support: This "solubility switch" is a standard technique in heterocyclic quaternary salt purification [4].[1][2][3]

References

  • BenchChem. (2025).[1][2][3][4] Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2023).[1][2][3] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives. PubMed.[1][2][3] Retrieved from [1][2][3]

  • PrepChem. (2024).[1][2][3][5] Synthesis of imidazo[4,5-c]pyridine derivatives. Retrieved from [1][2][3]

  • MDPI. (2024).[1][2][3] Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Retrieved from [1][2][3]

Sources

Optimization

Minimizing side reactions during 5-Methyl-5H-imidazo[4,5-c]pyridine formation

This guide serves as a technical support resource for researchers and process chemists optimizing the synthesis of 5-Methyl-5H-imidazo[4,5-c]pyridine . The content focuses on the N5-methylation pathway (formation of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists optimizing the synthesis of 5-Methyl-5H-imidazo[4,5-c]pyridine . The content focuses on the N5-methylation pathway (formation of the quaternary pyridinium core or zwitterion), which is the standard designation for the "5-Methyl-5H" isomer in this fused system.

Strategic Overview: The Regioselectivity Challenge

The synthesis of 5-Methyl-5H-imidazo[4,5-c]pyridine typically involves the methylation of the imidazo[4,5-c]pyridine core. The critical challenge is regioselectivity . The scaffold contains three potential methylation sites:

  • N5 (Pyridine Nitrogen): The desired target for "5H" derivatives. It is nucleophilic in the neutral state.

  • N1 & N3 (Imidazole Nitrogens): These are acidic (pKa ~13). Under basic conditions, they form an anion that is highly nucleophilic, leading to unwanted N1/N3 isomers.

Core Strategy: To maximize 5-Methyl-5H formation (N5-alkylation), you must suppress the ionization of the imidazole ring. Neutral or acidic conditions favor the pyridine nitrogen (N5), while strong basic conditions typically shift the pathway toward N1/N3 isomers (though specific substrates and weak bases like K₂CO₃ can sometimes yield N5 products due to steric or electronic control [1, 2]).

Reaction Pathway Diagram

G SM Imidazo[4,5-c]pyridine (Neutral Core) Condition_Neutral Neutral Conditions (MeI, ACN/DCM, No Base) SM->Condition_Neutral Condition_Base Basic Conditions (NaH/K2CO3, DMF) SM->Condition_Base Target TARGET: N5-Methyl (5-Methyl-5H-imidazo[4,5-c]pyridine) Condition_Neutral->Target Major Pathway (Pyridine Nucleophilicity) Side_Over SIDE REACTION: Dimethylated Dication Condition_Neutral->Side_Over Excess MeI Condition_Base->Target Minor/Substrate Dependent Side_N1N3 SIDE REACTION: N1/N3-Methyl Isomers Condition_Base->Side_N1N3 Major Pathway (Anion Alkylation)

Caption: Regioselectivity map showing how reaction conditions dictate the formation of the target N5-isomer versus unwanted N1/N3 side products.

Troubleshooting Guide: FAQs & Solutions

Module A: Controlling Regioselectivity (N5 vs. N1/N3)

Q: Why is my reaction yielding a mixture of N1 and N3 isomers instead of the N5 target? A: This is likely due to the presence of a base or protic solvent that facilitates deprotonation of the imidazole NH.

  • Mechanism: The imidazole anion is a stronger nucleophile than the neutral pyridine nitrogen. If you generate the anion (using NaH, KOH, or even K₂CO₃ in DMF), alkylation will preferentially occur at N1 or N3.

  • Solution: Switch to neutral alkylation conditions . Dissolve the starting material in an aprotic, non-basic solvent (e.g., Acetonitrile, Acetone, or DCM) and add the methylating agent (MeI or MeOTf) without any base. This forces the reaction to proceed via the neutral pyridine nitrogen (N5), which is the most nucleophilic site on the neutral molecule.

Q: Literature suggests K₂CO₃/DMF can yield the N5 isomer. Why isn't it working for me? A: While some reports indicate N5 preference with weak bases [1], this is often substrate-dependent (e.g., steric hindrance on the imidazole ring). For the unsubstituted core, basic conditions introduce unnecessary risk.

  • Correction: If you must use a base (e.g., to scavenge acid), use a sterically hindered, non-nucleophilic base (like 2,6-lutidine) that is too weak to deprotonate the imidazole but can neutralize HI formed during the reaction.

Module B: Yield & Conversion Issues

Q: The reaction at N5 is sluggish. How can I drive it to completion without causing side reactions? A: The pyridine nitrogen at N5 is moderately nucleophilic but can be deactivated by electron-withdrawing groups on the ring.

  • Optimization:

    • Solvent: Use a polar aprotic solvent like Acetonitrile (ACN) or Nitromethane . These stabilize the transition state for quaternization.

    • Reagent: Switch from Methyl Iodide (MeI) to Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Me3OBF4) . These are more potent electrophiles and can drive the reaction at lower temperatures, minimizing thermal decomposition.

    • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular SN2 reaction.

Q: I see a "double methylation" spot on TLC. What is this? A: This is the dicationic species where both the pyridine N5 and the imidazole N1/N3 have been methylated.

  • Prevention:

    • Control Stoichiometry: Use exactly 1.0–1.1 equivalents of the methylating agent.

    • Slow Addition: Add the methylating agent dropwise at 0°C, then slowly warm to room temperature.

    • Monitoring: Stop the reaction as soon as the starting material is consumed. Do not "soak" overnight if conversion is complete.

Module C: Stability & Workup

Q: My product decomposes during aqueous workup. What is happening? A: N5-methylated imidazo[4,5-c]pyridines are quaternary salts (pyridinium-like). They are susceptible to pseudobase formation under basic aqueous conditions. Hydroxide ions can attack the electron-deficient C4 or C6 positions, leading to ring opening or polymerization.

  • Protocol Fix:

    • Avoid High pH: Do not use NaOH or NaHCO₃ washes.

    • Isolation: Ideally, precipitate the product directly from the reaction mixture (e.g., by adding diethyl ether or ethyl acetate) and filter the salt.

    • Purification: If column chromatography is needed, use a neutral or slightly acidic eluent (e.g., DCM/MeOH with 1% Acetic Acid) rather than ammoniated eluents.

Optimized Experimental Protocol

Objective: Selective synthesis of 5-Methyl-5H-imidazo[4,5-c]pyridin-5-ium iodide (or salt form).

ParameterRecommendationRationale
Solvent Acetonitrile (Anhydrous)Polar aprotic; supports SN2; product often precipitates.
Reagent Methyl Iodide (MeI)1.1 Equivalents. Good balance of reactivity and selectivity.
Base NONE Crucial to prevent N1/N3 anion formation.
Temperature Reflux (60-80°C)Provides energy for N5 attack; lower temp if using MeOTf.
Time 2 - 12 HoursMonitor by TLC/LCMS to prevent over-methylation.
Workup PrecipitationAdd Et₂O to precipitate the salt. Filtration avoids aqueous hydrolysis.

Step-by-Step:

  • Dissolve 1.0 eq of imidazo[4,5-c]pyridine in anhydrous Acetonitrile (0.5 M concentration).

  • Add 1.1 eq of Methyl Iodide dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80°C) under nitrogen.

  • Monitor by TLC (System: DCM/MeOH 9:1). The product will be a polar, baseline spot (salt).

  • Once starting material is consumed (<5%), cool to Room Temperature.

  • If a solid precipitates, filter and wash with cold Ether.

  • If no solid, concentrate to ~20% volume and add Et₂O to induce precipitation.

  • Validation: Check regiochemistry via NOESY NMR. N5-Me should show NOE correlations to the protons at C4 and C6 (pyridine ring), whereas N1/N3-Me would correlate with C2 or C7a [1].

References

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. (Discusses N5 vs N4 regioselectivity and NOESY assignment). 1

  • BenchChem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines. (General troubleshooting for imidazopyridine alkylation). 2

  • PubChem. Imidazo[4,5-c]pyridine Structure and Compounds.3[4][5][1][6][7][8][9]

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopic Issues with 5-Methyl-5H-imidazo[4,5-c]pyridine Salts

A comprehensive guide for researchers, scientists, and drug development professionals. Frequently Asked Questions (FAQs) Q1: We have synthesized a novel salt of 5-Methyl-5H-imidazo[4,5-c]pyridine, and it is exhibiting si...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We have synthesized a novel salt of 5-Methyl-5H-imidazo[4,5-c]pyridine, and it is exhibiting significant hygroscopicity. What are the primary factors contributing to this issue?

A1: The hygroscopicity of a pharmaceutical salt is a complex issue influenced by several factors. For 5-Methyl-5H-imidazo[4,5-c]pyridine, a compound with a basic nitrogen atom, the choice of the acidic counter-ion is critical. Key determinants include the strength of the ionic bond, the potential for hydrogen bonding with water molecules, and the packing efficiency of the crystal lattice. Salts with a less stable or more open crystal structure may have more sites available for water molecules to adsorb and subsequently be absorbed. The presence of even small amounts of amorphous content can also significantly increase water uptake.

Q2: What are the immediate consequences of hygroscopicity that I should be concerned about in my early-stage research?

A2: Uncontrolled moisture absorption can have several detrimental effects on your active pharmaceutical ingredient (API).[1][2] These include:

  • Physical Instability: The API can transition from a crystalline to a partially or fully amorphous state, altering its physical properties. This can also lead to deliquescence, where the solid dissolves in the absorbed water.[3]

  • Chemical Degradation: Water can accelerate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.[1][2]

  • Inaccurate Weighing: Continuous water uptake can make it difficult to weigh the compound accurately, leading to errors in concentration for in vitro and in vivo studies.

  • Altered Dissolution Rates: Changes in the physical form of the API due to moisture can significantly impact its dissolution profile, which is a critical factor for bioavailability.[4]

Q3: How can we quantitatively assess the hygroscopicity of our 5-Methyl-5H-imidazo[4,5-c]pyridine salt?

A3: A quantitative assessment is essential for classifying the hygroscopicity of your salt. The most widely accepted method is Dynamic Vapor Sorption (DVS) analysis.[5][6][7] This technique measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[5][6][7] The resulting sorption/desorption isotherm provides a detailed understanding of how the material interacts with moisture.[5][8]

Hygroscopicity can be classified based on the percentage of water uptake at a specific RH, typically 80% RH at 25°C, according to the European Pharmacopoeia.[5]

Hygroscopicity ClassificationWater Uptake (% w/w) after 24 hours at 80% RH and 25°C
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Source: European Pharmacopoeia[5]

Troubleshooting Workflows

Problem: My 5-Methyl-5H-imidazo[4,5-c]pyridine HCl salt is deliquescent. How can I identify a more stable salt form?

This is a common challenge, particularly with hydrochloride salts of basic compounds. A comprehensive salt screening is the recommended approach to identify alternative salt forms with improved physicochemical properties, including lower hygroscopicity.[9][10]

Workflow: Salt Screening for Reduced Hygroscopicity

The goal of a salt screen is to discover alternative salt forms of 5-Methyl-5H-imidazo[4,5-c]pyridine with enhanced stability.[9][10]

Caption: A typical workflow for a salt screening experiment.

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions with a range of pKa values and structural diversity.

  • Solvent Selection: Use a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, acetonitrile).

  • Stoichiometry: Prepare solutions of the free base of 5-Methyl-5H-imidazo[4,5-c]pyridine and the selected counter-ions, typically in a 1:1 molar ratio.

  • Crystallization: Mix the solutions and attempt crystallization under various conditions, such as slow evaporation, cooling, or anti-solvent addition.

  • Isolation and Characterization: Isolate any resulting solids and characterize them using techniques like X-ray Powder Diffraction (XRPD) to identify unique crystalline forms and Differential Scanning Calorimetry (DSC) to determine thermal properties.[9]

  • Hygroscopicity Testing: Subject the most promising crystalline salts to Dynamic Vapor Sorption (DVS) analysis to quantitatively assess their water uptake.[11]

Problem: We have identified a promising salt form, but it is still slightly hygroscopic. What formulation strategies can we employ to mitigate this?

Even a slightly hygroscopic API can present challenges during formulation and storage.[12] Several formulation strategies can be employed to protect the drug substance from moisture.[1][13][14]

Formulation Approaches to Mitigate Hygroscopicity

FormulationStrategies cluster_formulation Formulation Strategies API Slightly Hygroscopic 5-Methyl-5H-imidazo[4,5-c]pyridine Salt Excipients Select Hydrophobic Excipients (e.g., magnesium stearate) API->Excipients Combine with Granulation Dry Granulation (Roller Compaction) or Wet Granulation with Non-Aqueous Solvent Excipients->Granulation Process via Coating Tablet Coating with a Moisture-Barrier Film Granulation->Coating If tableting Packaging Use High-Barrier Packaging (e.g., Blister packs with foil) Coating->Packaging Final Packaging

Caption: A decision tree for selecting appropriate formulation strategies.

  • Excipient Selection: Incorporate hydrophobic excipients into your formulation to repel moisture.[13][[“]]

  • Granulation Method: If granulation is necessary, consider dry granulation methods like roller compaction to avoid introducing water. If wet granulation is required, use a non-aqueous granulation fluid.[[“]]

  • Moisture-Barrier Coating: For solid dosage forms like tablets, applying a moisture-barrier film coat can significantly protect the API from ambient humidity.[[“]][16]

  • Packaging: Select packaging with a high moisture barrier, such as aluminum-aluminum blister packs, for long-term storage.[[“]][16]

By systematically addressing hygroscopicity from salt selection through to final formulation, you can significantly improve the stability and manufacturability of your 5-Methyl-5H-imidazo[4,5-c]pyridine-based drug product.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. [Link]

  • Serajuddin, A. T. M., & Pudipeddi, M. (2011). Salt-Selection Strategies. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed., pp. 135-162). Wiley-VCH.
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 5-Methyl-5H-imidazo[4,5-c]pyridine: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Alternatives

Executive Summary: The Regioselectivity Challenge In the development of kinase inhibitors and antiproliferative agents, the imidazo[4,5-c]pyridine scaffold is a privileged structure.[1] However, alkylation of this hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and antiproliferative agents, the imidazo[4,5-c]pyridine scaffold is a privileged structure.[1] However, alkylation of this heterocycle presents a classic regioselectivity problem.[1] Reactants can attack three distinct nitrogen sites: N1 and N3 (on the imidazole ring) or N5 (on the pyridine ring).

While N1 and N3 alkylations are common under standard basic conditions, N5-methylation (yielding the 5-Methyl-5H-imidazo[4,5-c]pyridine species) often results in a zwitterionic or cationic pyridinium species that exhibits distinct electronic properties. Misidentifying this isomer can lead to erroneous Structure-Activity Relationship (SAR) models.

This guide objectively compares the standard spectroscopic method (NMR) against the definitive method (Single Crystal X-Ray Diffraction - SC-XRD), providing experimental protocols to conclusively validate the 5-methyl isomer.

Comparative Analysis: NMR vs. SC-XRD

While NMR is the workhorse of organic characterization, it faces specific limitations with compact, fused heterocycles where proton signals are sparse or distant from the methylation site.[1]

Table 1: Performance Matrix for Isomer Differentiation[1]
Feature2D NMR (NOESY/HMBC) Single Crystal XRD (The Gold Standard)
Primary Output Indirect connectivity (H-C correlations) & through-space proximity.Direct 3D atomistic mapping & absolute configuration.[1]
Ambiguity Risk High. The N5-Me protons may show NOE to C4-H or C6-H, but N1/N3 isomers have similar proximities.[1]Zero. The electron density map unambiguously locates the methyl group.[1]
Sample State Solution (Solvent effects can shift tautomeric equilibria).Solid State (Fixed conformation).
Bond Character Infers aromaticity via chemical shift.[1]Directly measures bond lengths (Å) to prove quinoid vs. aromatic character.
Time to Result 2-4 Hours (Data + Analysis).24-48 Hours (Crystal growth + Collection).
Decision Logic: When to use XRD?

Use SC-XRD immediately if:

  • HMBC correlations are weak: Quaternary carbons in the fused ring often give poor long-range correlations.[1]

  • Solubility is poor: N5-methyl derivatives are often salts (pyridinium), making them insoluble in standard NMR solvents like CDCl3, but ideal for crystallization.[1]

  • Tautomerism is suspected: NMR represents a time-averaged signal; XRD captures the specific tautomer stabilized in the lattice.[1]

Structural Mechanics & Isomer Pathways[1]

The following diagram illustrates the competitive methylation pathways and why the N5-isomer requires specific structural validation.

MethylationPathways Scaffold Imidazo[4,5-c]pyridine (Parent Scaffold) Reagents Methylating Agent (MeI / K2CO3) Scaffold->Reagents N1_Iso N1-Methyl Isomer (Common) Reagents->N1_Iso Steric Control N3_Iso N3-Methyl Isomer (Common) Reagents->N3_Iso Thermodynamic N5_Iso 5-Methyl-5H-imidazo[4,5-c]pyridine (Target: Pyridinium/Quinoid) Reagents->N5_Iso Lone Pair Attack (Yields Cation) XRD SC-XRD Validation (Bond Length Analysis) N5_Iso->XRD Requires Confirmation

Caption: Competitive alkylation pathways. The N5-attack creates a distinct electronic system (green) requiring XRD validation to distinguish from N1/N3 isomers.

Technical Guide: Validating the 5-Methyl Isomer via XRD

To confirm the structure as 5-Methyl-5H-imidazo[4,5-c]pyridine , you must look for specific crystallographic signatures that differ from the N1/N3 isomers.[1]

A. Critical Crystallographic Parameters

If the structure is the N5-isomer, the pyridine ring loses some aromaticity and gains quinoid character or becomes a pyridinium cation .[1]

  • N5-C6 Bond Length: In a neutral pyridine, this is ~1.34 Å.[1] In N-methyl pyridinium (N5-isomer), this bond often lengthens slightly (1.35–1.37 Å) or shows asymmetry compared to N5-C4.

  • C-N-C Angle at N5:

    • Neutral (N1/N3 isomer): The unmethylated N5 angle is typically ~116-117°.[1]

    • Methylated (N5 isomer): The internal C4-N5-C6 angle opens up to ~120-122° due to the steric bulk of the methyl group and change in hybridization character.[1]

  • Counter-Ion Presence: If the synthesis did not include a strong base workup, the N5-isomer will crystallize as a salt (e.g., iodide or chloride).[1] The presence of an anion in the difference Fourier map is definitive proof of N5 (or cationic N1/N3) alkylation.[1]

B. Experimental Protocol: Crystal Growth & Data Collection
Step 1: Crystallization Strategy (Vapor Diffusion)

The N5-methyl derivative is likely polar. Standard evaporation often yields powder.[1] Use Sitting Drop Vapor Diffusion .[1]

  • Solvent: Dissolve 5 mg of the compound in 0.5 mL Methanol or DMSO (if solubility is low).

  • Antisolvent: Use Diethyl Ether or Acetone in the outer reservoir.[1]

  • Setup: Place the dissolved sample in the inner well. Seal the chamber. Allow to stand at 4°C for 48-72 hours.

    • Why? Slow diffusion prevents rapid precipitation, allowing the lattice to order correctly for the ionic/zwitterionic species.[1]

Step 2: Data Collection Workflow
  • Mounting: Select a single crystal (approx 0.1 x 0.1 x 0.2 mm). Mount on a Kapton loop using Paratone oil.[1]

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration (ellipsoids), essential for resolving the hydrogen positions on the imidazole ring if tautomerism is being debated.[1]

  • Source: Mo-Kα (λ = 0.71073 Å) is standard, but Cu-Kα is preferred if the crystal is very small (<0.05 mm) to increase diffraction intensity.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to final CIF (Crystallographic Information File) generation.

XRD_Workflow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Validation Synth Crude Product (Mixture) Purify HPLC/Column Purification Synth->Purify Cryst Vapor Diffusion (MeOH/Ether) Purify->Cryst Mount Mount Crystal (100 K) Cryst->Mount Collect Diffraction (Theta Range > 25°) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (R1 < 5%) Solve->Refine Check Check N5 Geometry (Angle ~120°?) Refine->Check Final Confirm 5-Methyl Isomer Check->Final

Caption: Step-by-step workflow for isolating and confirming the 5-methyl isomer structure.

References

  • Goker, H. et al. (2023).[1][2] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

    • Relevance: Discusses the alkylation patterns of imidazo[4,5-c]pyridines and the form
  • Cambridge Crystallographic Data Centre (CCDC). "CSD-Core: The world’s repository of small molecule crystal structures."

    • Relevance: The authoritative database for comparing bond lengths and angles of fused pyridine systems.[1]

  • Boyer, G. et al. (2022).[1] "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis." Journal of Chemical Technology and Metallurgy.

    • Relevance: Provides analogous crystallographic data and DFT comparisons for the imidazopyridine scaffold.
  • Spek, A. L. (2020).[1] "PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors."[1] Acta Crystallographica Section C.

    • Relevance: Essential software citation for refining structures with disordered solvents, common in salt co-crystals.

Sources

Comparative

Comparative Bioactivity Guide: 5-Methyl-5H-imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine

[1] Executive Summary This guide provides a technical comparison between two isomeric privileged scaffolds: 5-Methyl-5H-imidazo[4,5-c]pyridine (a derivative of the 3-deazapurine mimic) and Imidazo[4,5-b]pyridine (the 1-d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between two isomeric privileged scaffolds: 5-Methyl-5H-imidazo[4,5-c]pyridine (a derivative of the 3-deazapurine mimic) and Imidazo[4,5-b]pyridine (the 1-deazapurine mimic).[1]

For drug development professionals, the distinction is critical:

  • Imidazo[4,5-b]pyridine is the industry standard "workhorse" scaffold, exhibiting superior potency in kinase inhibition (Aurora, B-Raf) and inotropic activity due to its precise electronic mimicry of purine N3/N7 acceptors.

  • 5-Methyl-5H-imidazo[4,5-c]pyridine represents a specialized, often cationic (pyridinium) chemotype.[1] While generally less potent in broad antiproliferative screens, it occupies a high-value niche in antiviral discovery (BVDV) and PARP inhibition , where its distinct electrostatic profile offers alternative binding modes.

Chemical Architecture & Electronic Profiling

The core difference lies in the nitrogen placement within the pyridine ring fused to the imidazole.[1][2][3] This "nitrogen walk" fundamentally alters the hydrogen bond acceptor (HBA) capabilities and pKa.[1]

Structural Comparison
FeatureImidazo[4,5-b]pyridine 5-Methyl-5H-imidazo[4,5-c]pyridine
Common Name 1-Deazapurine (or 1-deaza-9H-purine)N-Methyl-3-deazapurine analog
CAS Registry 273-21-2105942-37-8
Nitrogen Pattern N1, N3 (imidazole), N4 (pyridine)N1, N3 (imidazole), N5 (pyridine)
Electronic State Neutral, aromatic system.[1]Cationic/Zwitterionic character due to N5-methylation (quaternary nitrogen).[1]
Purine Mimicry Mimics Adenine/Guanine (lacks N1 of purine).[1]Mimics Purine (lacks N3 of purine); Methylation adds positive charge.[1]
Key Property High metabolic stability; Lipophilic.[1]Lower lipophilicity (charged); Distinct solubility profile.[1]
Mechanistic Implication: The "Deazapurine" Effect[4][5]
  • 1-Deaza (b-series): Retains the N3-like nitrogen (pyridine N), which is crucial for hydrogen bonding in the ATP-binding pocket of kinases.[1] This explains its superior kinase inhibitory potency.[1]

  • 3-Deaza (c-series): Moves the nitrogen to the "back" (position 5).[1] In the 5-methyl derivative, this nitrogen is alkylated and positively charged, preventing it from acting as a H-bond acceptor.[1] This drastically changes the target profile from typical ATP-competitive kinase inhibitors to targets accommodating cationic ligands (e.g., nucleic acid binding, viral polymerases).

Comparative Bioactivity Landscape

A. Antiproliferative & Kinase Activity

Winner: Imidazo[4,5-b]pyridine [1][2][3]

The [4,5-b] scaffold is a validated pharmacophore for oncology.[1]

  • Mechanism: It functions as an ATP-competitive inhibitor.[1] The pyridine nitrogen aligns with the "hinge region" of kinases.[1]

  • Data: Derivatives show IC50 values in the nanomolar range (0.3–0.9 µM) against HCT116 (colon) and MCF-7 (breast) cancer lines.[1]

  • Targets: Aurora A/B, JAK1, B-Raf, and c-Met.[1][2][3]

  • Contrast: The [4,5-c] series generally shows weaker cytostatic effects.[1] The 5-methyl substitution (positive charge) often hinders cell membrane permeability compared to the neutral [4,5-b] analogs, reducing broad-spectrum cytotoxicity unless a specific transporter is involved.[1]

B. Antiviral Potential

Niche Winner: Imidazo[4,5-c]pyridine derivatives [1]

While [4,5-b] has activity against RSV, the [4,5-c] scaffold has shown unique promise against Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV) surrogates.[1]

  • Mechanism: Interaction with viral RNA-dependent RNA polymerase (RdRp).[1] The altered H-bonding pattern of the [4,5-c] isomer avoids steric clashes found with some [4,5-b] derivatives in specific viral pockets.[1]

  • 5-Methyl Specifics: Cationic nucleoside analogs often target polymerase active sites or bind viral RNA directly.[1]

C. Inotropic Activity

Winner: Imidazo[4,5-b]pyridine

  • Experimental Evidence: In isolated guinea pig papillary muscle preparations, 2-substituted imidazo[4,5-b]pyridines were consistently more potent positive inotropic agents than their [4,5-c] isomers.[1]

  • Causality: The [4,5-b] geometry favors PDE III inhibition (a common mechanism for inotropes), whereas the [4,5-c] geometry aligns poorly with the PDE catalytic pocket.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling and binding pathways for the two scaffolds.

BioactivityComparison A Imidazo[4,5-b]pyridine (1-Deazapurine) FeatA Hinge Binder (Pyridine N) Neutral Lipophile A->FeatA B 5-Methyl-5H-imidazo[4,5-c]pyridine (N-Methyl-3-deazapurine) FeatB Cationic/Zwitterionic Altered H-Bond Donor B->FeatB TargetA1 Aurora/B-Raf Kinases (ATP Pocket) FeatA->TargetA1 H-Bond Match TargetA2 PDE III (Inotropic) FeatA->TargetA2 TargetB1 Viral Polymerase (BVDV/HCV) FeatB->TargetB1 Electrostatic/Steric Fit TargetB2 PARP Enzymes (DNA Repair) FeatB->TargetB2 OutA Potent Antiproliferative & Cardiotonic TargetA1->OutA TargetA2->OutA OutB Antiviral Specificity & Metabolic Modulation TargetB1->OutB TargetB2->OutB

Figure 1: Mechanistic divergence driven by Nitrogen positioning and Methylation state.[1]

Safety & Toxicology Profile

Mutagenicity (The "PhIP" Risk)[1]
  • Imidazo[4,5-b]pyridine: This scaffold is the core of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a potent food mutagen.[1]

    • Risk:[1][4] Amino-substituted derivatives can be metabolically activated (N-hydroxylation) to form DNA adducts.[1]

    • Mitigation: The unsubstituted core or derivatives lacking the exocyclic amino group are significantly less mutagenic.[1]

  • 5-Methyl-5H-imidazo[4,5-c]pyridine:

    • Advantage:[1][5][6] Lacks the specific "1-methyl-2-amino" geometry required for high-affinity intercalation and adduct formation seen in PhIP.[1]

    • Risk:[1][4] The pyridinium cation motif (resembling MPP+) warrants screening for neurotoxicity (mitochondrial complex I inhibition), although it is not a classic neurotoxin.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Synthesis of Scaffolds (Oxidative Cyclization)

Objective: Synthesize the core scaffolds to ensure purity before biological testing.[1]

  • Starting Material:

    • For [4,5-b]: 2,3-Diaminopyridine.[1]

    • For [4,5-c]: 3,4-Diaminopyridine.[1]

  • Reaction: Reflux diamine with Formic Acid (or Triethyl Orthoformate) at 100°C for 4-6 hours.

  • Methylation (For Compound B): React Imidazo[4,5-c]pyridine with Methyl Iodide (MeI) in DMF.

    • Validation: Check regioselectivity via NOESY NMR.[1] The "5-Methyl" product will show NOE between the methyl group and the C4/C6 protons of the pyridine ring.[1]

  • Purification: Recrystallization from ethanol.

Protocol B: Comparative Kinase Inhibition Assay (Aurora A)

Objective: Quantify the "Scaffold Effect" on potency.[1]

  • Reagents: Recombinant Aurora A kinase, ATP (Km concentration), Substrate peptide (e.g., Kemptide), and test compounds.

  • Setup:

    • Prepare 10-point dilution series of [4,5-b] and [4,5-c] derivatives (0.1 nM to 10 µM).

    • Incubate compound + Kinase + Substrate for 15 mins.

    • Initiate with ATP.[1]

  • Readout: ADP-Glo or radiolabeled ³³P-ATP incorporation.[1]

  • Expectation: The [4,5-b] derivative should exhibit an IC50 10-100x lower (more potent) than the [4,5-c] derivative due to hinge-binding alignment.[1]

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Current Medicinal Chemistry.[1]Link[1]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules.Link[1]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry.[1]Link[1]

  • Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research.Link[1]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Ruđer Bošković Institute.[1]Link

Sources

Validation

Comparative Guide: Synthetic Routes for N-Methyl Imidazo[4,5-b]pyridines

This guide provides an in-depth technical comparison of synthetic routes for N-methyl imidazo[4,5-b]pyridines , a critical scaffold in medicinal chemistry serving as a bioisostere for purines (e.g., in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for N-methyl imidazo[4,5-b]pyridines , a critical scaffold in medicinal chemistry serving as a bioisostere for purines (e.g., in kinase inhibitors and adenosine receptor antagonists).

While "N-methyl imidazopyridine" can technically refer to quaternary salts of the [1,2-a] isomer, this guide focuses on the neutral N-methyl derivatives of the [4,5-b] system , as these are the primary targets in drug discovery requiring rigorous regiochemical control.

Executive Summary

The synthesis of N-methyl imidazo[4,5-b]pyridines is defined by the challenge of regioselectivity .[1] The imidazo[4,5-b]pyridine core possesses two nucleophilic nitrogen atoms in the imidazole ring (N1 and N3) and one in the pyridine ring (N4).[1]

  • Direct Methylation of the parent heterocycle is operationally simple but kinetically uncontrolled, typically yielding difficult-to-separate mixtures of N3 (major) and N1 (minor) isomers.

  • De Novo Cyclization (Ring Closure) offers absolute regiocontrol by installing the methyl group on the acyclic precursor, making it the superior route for scale-up and SAR studies where structural ambiguity is unacceptable.

Mechanistic Pathways & Regioselectivity[2][3]

Route A: Direct Alkylation (The Kinetic/Thermodynamic Mix)

This route involves the deprotonation of the commercially available imidazo[4,5-b]pyridine core followed by SN2 attack on a methylating agent (MeI or MeOTs).

  • Mechanism: The N1-H / N3-H tautomeric equilibrium allows deprotonation at either site. The resultant anion is an ambident nucleophile.

  • Regiochemistry: Steric hindrance from the pyridine ring lone pair (at N4) and electronic repulsion often disfavor N3 alkylation, yet experimentally, N3-alkylation is frequently observed as the major product under standard conditions (K₂CO₃/DMF), often in a 3:1 to 10:1 ratio vs. N1. However, this selectivity is rarely exclusive.

  • Critical Flaw: Separation of N1/N3 regioisomers requires high-performance flash chromatography or HPLC, reducing overall throughput.

Route B: De Novo Cyclization (The Regioselective Standard)

This route constructs the imidazole ring around the methyl group, guaranteeing its position.

  • Mechanism: A nucleophilic aromatic substitution (SNAr) on 2-chloro-3-nitropyridine with methylamine installs the methyl group specifically at the pyridine C2-nitrogen (becoming N3 in the final fused system). Subsequent reduction and cyclization yield the 3-methyl isomer exclusively.

  • Inversion for N1-Methyl: To access the 1-methyl isomer, one must start with a precursor where the methylamine is at the C3-position of the pyridine, which is synthetically more demanding (often requiring C-N coupling on 2-nitro-3-halopyridines).

Comparative Analysis of Synthetic Routes

FeatureRoute A: Direct AlkylationRoute B: De Novo CyclizationRoute C: Metal-Catalyzed Coupling
Primary Precursor Imidazo[4,5-b]pyridine (Core)2-Chloro-3-nitropyridine2,3-Diaminopyridine / Aryl Halides
Regioselectivity Poor to Moderate (Mixture N3 > N1)Excellent (100% Specific)Moderate (Ligand dependent)
Step Count 1 Step3 Steps (SNAr

Red

Cycl)
2-3 Steps
Atom Economy HighModerate (Loss of leaving groups)Low (Ligands/Metals)
Purification Difficult (Isomer separation required)Simple (Recrystallization often sufficient)Moderate (Catalyst removal)
Scalability Limited by chromatographyHigh (Linear sequence)Limited by catalyst cost
Best For: Quick analogs, Reference standardsProcess Chemistry, SAR Libraries Complex N-substituents (Aryl)

Visualizing the Synthetic Logic

G Start_Core Imidazo[4,5-b]pyridine (Parent Core) Route_A Route A: Direct Alkylation (NaH, MeI) Start_Core->Route_A Start_Nitro 2-Chloro-3- nitropyridine Route_B Route B: S_NAr Displacement (MeNH2) Start_Nitro->Route_B Prod_Mix Mixture of Isomers (N1-Me + N3-Me) Route_A->Prod_Mix Low Selectivity Inter_Amine 2-(Methylamino)-3- nitropyridine Route_B->Inter_Amine S_NAr Inter_Diamine 2-(Methylamino)-3- aminopyridine Inter_Amine->Inter_Diamine Reduction (Fe/AcOH) Prod_N3 3-Methylimidazo [4,5-b]pyridine (Exclusive) Inter_Diamine->Prod_N3 Cyclization (HC(OEt)3)

Figure 1: Decision pathway for synthesis.[2][3][4][5] Route B is preferred for targeted synthesis of the 3-methyl isomer.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Methylimidazo[4,5-b]pyridine (Route B)

This protocol guarantees the N3-isomer without chromatographic separation of regioisomers.

Reagents: 2-Chloro-3-nitropyridine, Methylamine (2M in THF), Iron powder, Glacial Acetic Acid, Triethyl Orthoformate.

  • SNAr Displacement:

    • Dissolve 2-chloro-3-nitropyridine (10 mmol) in THF (20 mL).

    • Add Methylamine (2.5 eq) dropwise at 0°C. Stir at RT for 4h.

    • Observation: Solution turns bright yellow/orange (formation of 2-methylamino-3-nitropyridine).

    • Evaporate solvent. Wash solid with water to remove salts. Yield: >90%.

  • Nitro Reduction:

    • Suspend the intermediate in EtOH/H₂O (4:1). Add Iron powder (5 eq) and NH₄Cl (catalytic).

    • Reflux for 2h. Filter hot through Celite to remove iron residues.

    • Concentrate filtrate to obtain 2-(methylamino)-3-aminopyridine.

  • Cyclization:

    • Dissolve the diamine in Triethyl Orthoformate (TEOF) (10 mL/g).

    • Add catalytic p-TsOH (1 mol%). Reflux for 3h.

    • Cool to RT. The product often precipitates. If not, evaporate TEOF and recrystallize from EtOAc/Hexane.

    • Result: Pure 3-methylimidazo[4,5-b]pyridine.

Protocol B: Direct Methylation (Route A)

Use this only if you need both isomers or lack the nitro-precursor.

Reagents: Imidazo[4,5-b]pyridine, Cs₂CO₃ (Cesium Carbonate), Methyl Iodide (MeI), DMF.[4]

  • Dissolve imidazo[4,5-b]pyridine (5 mmol) in anhydrous DMF (15 mL).

  • Add Cs₂CO₃ (1.5 eq). Stir for 30 min at RT to deprotonate.

  • Add MeI (1.1 eq) dropwise. Stir for 12h.

  • Workup: Pour into ice water. Extract with EtOAc (3x).

  • Purification (Critical):

    • Run TLC (5% MeOH in DCM). You will likely see two spots close together.

    • Perform flash column chromatography.

    • Elution Order: typically the N3-isomer elutes first (less polar), followed by the N1-isomer, though this varies with stationary phase.

    • Validation: Use 2D NMR (NOESY).[1][6] The N3-methyl group will show NOE correlation with the pyridine ring proton at C2 (if substituted) or C4 (pyridine H), whereas N1-methyl interacts with C7.

Scientific Validation & Troubleshooting

Structural Confirmation (NMR)

Distinguishing N1 vs. N3 isomers is the most common pitfall.

  • N3-Methyl Isomer: The methyl protons typically appear at δ 3.8 - 3.9 ppm . In NOESY, a cross-peak is observed between the N-Me and the proton at the pyridine C4 position (alpha to the bridgehead).

  • N1-Methyl Isomer: The methyl protons are often slightly downfield. Key NOE correlation is with the proton at C7 (the other side of the pyridine ring).

Common Issues
  • Quaternization: If excess MeI and strong heat are used, you may methylate the pyridine nitrogen (N4), forming a cationic species. This is water-soluble and will be lost during aqueous extraction. Solution: Control stoichiometry (1.05 eq MeI) and temperature (RT).

  • Incomplete Cyclization (Route B): If the TEOF step fails, ensure the amine intermediate was fully reduced (no nitro group remaining). The diamine oxidizes easily; use it immediately after reduction.

References

  • Regioselective Synthesis via Displacement

    • Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines.
    • Source: PMC / Molecules (2017).
    • URL:[Link]

  • Direct Alkylation Challenges

    • Title: Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives.[7]

    • Source: ResearchG
    • URL:[Link]

  • General Reactivity of Imidazopyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[2][3][4][8]

    • Source: PMC / Mini Reviews in Medicinal Chemistry.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.